molecular formula C8H6ClNO B2961937 2-chloro-7-methyl-1,3-benzoxazole CAS No. 1378633-00-1

2-chloro-7-methyl-1,3-benzoxazole

Cat. No.: B2961937
CAS No.: 1378633-00-1
M. Wt: 167.59
InChI Key: YRMVIUOSPZWDLP-UHFFFAOYSA-N
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Description

2-chloro-7-methyl-1,3-benzoxazole is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-7-methyl-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-7-methyl-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMVIUOSPZWDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378633-00-1
Record name 2-chloro-7-methyl-1,3-benzoxazole
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Foundational & Exploratory

Advanced Physicochemical Profiling and Synthetic Applications of 2-Chloro-7-methyl-1,3-benzoxazole (CAS 1378633-00-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzoxazole ring system is recognized as a "privileged scaffold," frequently utilized as a bioisostere for amides and esters, and as a core pharmacophore for kinase and receptor inhibitors. 2-Chloro-7-methyl-1,3-benzoxazole (CAS 1378633-00-1) is a highly specialized, electrophilic building block designed for the rapid generation of diverse chemical libraries.

The presence of the labile chlorine atom at the C2 position enables facile functionalization, while the 7-methyl substitution provides critical stereoelectronic benefits. Specifically, the C7 methyl group acts as a steric shield that can block cytochrome P450-mediated aromatic oxidation, thereby improving the pharmacokinetic half-life of downstream drug candidates. Furthermore, it restricts the dihedral angle of the benzoxazole core relative to adjacent binding pockets, locking the molecule into a rigid, bioactive conformation.

Physicochemical & Structural Properties

Understanding the baseline physicochemical properties of 2-chloro-7-methyl-1,3-benzoxazole is critical for predicting its behavior in various solvent systems and reaction conditions [1].

PropertyValue / Description
Chemical Name 2-chloro-7-methyl-1,3-benzoxazole (Synonym: 2-chloro-7-methylbenzo[d]oxazole)
CAS Registry Number 1378633-00-1
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
SMILES CC1=C2C(=CC=C1)N=C(O2)Cl
InChIKey YRMVIUOSPZWDLP-UHFFFAOYSA-N
Physical State Liquid (at standard temperature and pressure)
GHS Safety Classification H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Mechanistic Reactivity Profile

The synthetic utility of 2-chloro-7-methyl-1,3-benzoxazole is fundamentally driven by the extreme electrophilicity of the C2 carbon.

The Causality of Reactivity: The benzoxazole core features an imine-like nitrogen atom (-N=) adjacent to the C2 position. This highly electronegative nitrogen withdraws electron density via induction and resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C=N bond. Consequently, the C2-Cl bond is highly polarized and susceptible to two primary modes of activation:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride ion by nucleophiles (amines, thiols, alkoxides) [2].

  • Transition-Metal Catalyzed Cross-Coupling: Oxidative addition of the C-Cl bond to low-valent metals (e.g., Pd(0) or Ni(0)), enabling Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [3].

Reactivity SM 2-Chloro-7-methylbenzoxazole (Electrophilic C2) SNAr SNAr Pathway (Nucleophilic Attack) SM->SNAr + Amine/Thiol Base, Heat Coupling Pd-Catalyzed Coupling (Oxidative Addition) SM->Coupling + Boronic Acid Pd Catalyst, Base Prod1 2-Substituted 7-methylbenzoxazole (e.g., Amines/Ethers) SNAr->Prod1 Cl- displacement Prod2 2-Aryl/Heteroaryl 7-methylbenzoxazole (Biaryl Scaffold) Coupling->Prod2 Transmetalation & Reductive Elimination

Caption: Mechanistic divergence of 2-chloro-7-methylbenzoxazole via SNAr and Pd-catalyzed cross-coupling.

Self-Validating Experimental Protocols

To ensure high-fidelity library generation, the following protocols are designed as self-validating systems. The choice of reagents and analytical checkpoints ensures that researchers can definitively confirm reaction success without isolating intermediates.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

This protocol generates 2-amino-7-methylbenzoxazole derivatives, which are common motifs in kinase inhibitors [4].

Methodology:

  • Preparation: In an oven-dried vial, dissolve 2-chloro-7-methyl-1,3-benzoxazole (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2.0 mL). Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during SNAr.

  • Reagent Addition: Add the secondary amine (e.g., morpholine) (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the equilibrium forward.

  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS.

    • Validation Logic: The starting material exhibits a distinct 3:1 isotopic mass ratio (M / M+2) due to the ³⁵Cl and ³⁷Cl isotopes. A successful reaction is validated by the complete disappearance of this isotopic signature and the emergence of a new [M+H]⁺ peak corresponding to the exact mass of the amine adduct.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol constructs carbon-carbon bonds at the C2 position to form extended biaryl systems [3].

Methodology:

  • Preparation: Charge a microwave vial with 2-chloro-7-methyl-1,3-benzoxazole (1.0 equiv, 0.5 mmol), an aryl boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 equiv, 5 mol%). Causality: XPhos Pd G2 is a highly active precatalyst that rapidly generates a monoligated Pd(0) species, which is critical for the challenging oxidative addition into the electron-deficient C-Cl bond of the heteroaryl ring.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 2.5 mL). Purge with Argon for 5 minutes. Causality: Water is required to hydrolyze the boronic acid to the reactive boronate species for transmetalation.

  • Reaction: Heat at 90 °C for 12 hours.

  • Self-Validation Checkpoint (UV-Vis & TLC):

    • Validation Logic: The formation of the biaryl product significantly extends the conjugated π-system. On a TLC plate viewed under 254 nm UV light, the product will appear as a highly fluorescent/UV-active spot with a lower Rf than the starting material. LC-MS will confirm the mass of the cross-coupled product.

Applications in Drug Discovery Workflows

In high-throughput drug discovery, CAS 1378633-00-1 serves as a foundational node. By utilizing parallel synthesis techniques, researchers can rapidly derivatize the C2 position to probe Structure-Activity Relationships (SAR). The workflow below illustrates the integration of this scaffold into a standard hit-to-lead pipeline.

Workflow Step1 Scaffold Selection CAS 1378633-00-1 Step2 Parallel Synthesis (SNAr / Suzuki) Step1->Step2 Step3 LC-MS/NMR Validation Step2->Step3 Step4 In Vitro Screening (Kinase/Receptor) Step3->Step4

Caption: High-throughput drug discovery workflow utilizing the 2-chloro-7-methylbenzoxazole scaffold.

References

  • Molander, G. A., et al. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." The Journal of Organic Chemistry, PMC. Available at: [Link]

  • Hooper, M. W., et al. "Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

2-Chloro-7-methyl-1,3-benzoxazole: Structural Profiling and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

In contemporary medicinal chemistry, the benzoxazole scaffold is a privileged pharmacophore, frequently leveraged for its bioisosteric relationship to nucleic acid bases and its ability to engage in high-affinity hydrogen bonding. Within this chemical space, 2-chloro-7-methyl-1,3-benzoxazole (CAS: 1378633-00-1) emerges as a highly versatile, electrophilic building block [1]. The presence of the labile 2-chloro moiety, activated by the adjacent electron-withdrawing imine-like nitrogen, makes this compound an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. Furthermore, the 7-methyl substitution introduces targeted steric bulk, which is critical for locking dihedral angles and enhancing the lipophilic ligand-efficiency (LLE) of downstream drug candidates.

This technical guide provides an authoritative breakdown of the physicochemical properties, mechanistic utility, and validated synthetic protocols for 2-chloro-7-methyl-1,3-benzoxazole.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline quantitative metrics of a building block is essential for accurate stoichiometric calculations and predictive chromatography. The structural parameters of 2-chloro-7-methyl-1,3-benzoxazole are summarized below [2].

Quantitative Data Summary
PropertyValueCausality / Implication in Synthesis
Chemical Name 2-chloro-7-methyl-1,3-benzoxazoleIUPAC standard nomenclature.
CAS Registry Number 1378633-00-1Unique identifier for procurement and safety tracking.
Molecular Formula C₈H₆ClNODictates the elemental analysis targets.
Molecular Weight 167.59 g/mol Crucial for molarity and yield calculations.
Monoisotopic Mass 167.0138 DaPrimary target mass (M+H: ~168.02) for LC-MS validation.
SMILES String CC1=CC=CC2=C1OC(Cl)=N2Used for in silico docking and cheminformatics.
Structural Causality in Drug Design

The reactivity of 2-chloro-7-methyl-1,3-benzoxazole is governed by the inherent electron deficiency of the C2 position. The electronegative oxygen and nitrogen atoms pull electron density away from the C2 carbon. When a chlorine atom—a competent leaving group—is attached to this position, the activation energy for nucleophilic attack is significantly lowered. Concurrently, the 7-methyl group provides a dual function:

  • Steric Shielding: It restricts the rotational freedom of substituents attached to the oxygen side of the pharmacophore, which can reduce entropic penalties upon target binding.

  • Metabolic Stability: Methylation at the 7-position blocks potential CYP450-mediated aromatic oxidation at that specific vector, prolonging the half-life of the resulting drug molecule.

Mechanistic Applications in Drug Discovery

The primary utility of 2-chloro-7-methyl-1,3-benzoxazole lies in its capacity to undergo divergent functionalization.

  • SNAr Reactions: The electrophilic C2 carbon is rapidly attacked by amines, thiols, and alkoxides. The reaction proceeds via a Meisenheimer-like transition state, followed by the expulsion of the chloride ion.

  • Transition Metal Catalysis: For carbon-carbon or carbon-heteroatom bond formations that are sterically hindered or electronically mismatched for SNAr, Palladium-catalyzed Buchwald-Hartwig or Suzuki-Miyaura couplings are employed.

  • Photoredox Catalysis: Recent advancements have demonstrated that 2-chlorobenzoxazoles undergo α-heteroarylation with tertiary amines via single-electron transfer (SET) photoredox pathways, utilizing Iridium catalysts to generate α-amino radicals that add to the benzoxazole core [4].

MechanisticPathways A 2-chloro-7-methyl- 1,3-benzoxazole B SNAr Reaction (Amines/Thiols/Alcohols) A->B Nucleophile, Base C Transition Metal Coupling (Suzuki/Buchwald-Hartwig) A->C Pd-Cat, Ligand D Photoredox Catalysis (Radical Addition) A->D Ir-Cat, hv E 2-Substituted 7-methylbenzoxazoles B->E C->E D->E

Fig 1. Divergent synthetic pathways of 2-chloro-7-methyl-1,3-benzoxazole.

Experimental Workflows and Methodologies

To maintain scientific integrity and reproducibility, the synthesis of 2-chloro-7-methyl-1,3-benzoxazole from its precursor (7-methylbenzoxazole-2-thione) must be executed with strict anhydrous techniques [3]. Thionyl chloride (SOCl₂) is utilized as the chlorinating agent.

Workflow Step1 Step 1: Chlorination SOCl2 + cat. DMF Step2 Step 2: Reflux 5 Hours at 80°C Step1->Step2 Step3 Step 3: Concentration Vacuum Evaporation Step2->Step3 Step4 Step 4: Purification Silica Chromatography Step3->Step4

Fig 2. Experimental workflow for the synthesis of 2-chloro-7-methylbenzoxazole.

Protocol A: Synthesis of 2-Chloro-7-methyl-1,3-benzoxazole

This protocol is a self-validating system; the progression of the reaction is physically observable through gas evolution, and analytically verifiable via MS.

  • Reagent Preparation: Suspend 7-methylbenzoxazole-2-thione (10 mmol, ~1.65 g) in anhydrous thionyl chloride (SOCl₂, 50 mL) within a flame-dried round-bottom flask equipped with a reflux condenser and a gas scrubber.

  • Catalytic Activation (Causality): Add 3 drops of anhydrous N,N-Dimethylformamide (DMF).

    • Why? DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is a vastly superior electrophile compared to SOCl₂ alone, drastically accelerating the conversion of the thione tautomer to the 2-chloro derivative [3].

  • Thermal Reflux: Heat the mixture to 80 °C (reflux) for 5 hours.

    • Self-Validation: The reaction generates SO₂ and HCl gases. The cessation of bubbling in the gas scrubber serves as a physical indicator that the starting material has been fully consumed.

  • Concentration: Cool to room temperature. Remove excess SOCl₂ by rotary evaporation under reduced pressure. Caution: Perform inside a fume hood due to lachrymatory vapors.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and pass through a short pad of silica gel to remove polar baseline impurities. Elute with Hexane/Ethyl Acetate (9:1).

  • Analytical Confirmation: Analyze via LC-MS. The product will lack the strong UV absorbance shift of the thione and will display an isotopic pattern characteristic of a single chlorine atom (M+H at ~168.02 and M+2+H at ~170.02 in a 3:1 ratio).

Protocol B: SNAr Derivatization with an Aliphatic Amine

A standard procedure for building drug libraries using the 2-C-7-M-BO core.

  • Reaction Setup: Dissolve 2-chloro-7-methyl-1,3-benzoxazole (1.0 eq) in anhydrous acetonitrile (0.2 M concentration).

  • Nucleophile Addition: Add the desired aliphatic secondary amine (1.2 eq).

  • Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Why? The SNAr reaction generates stoichiometric hydrochloric acid (HCl). Without a non-nucleophilic base like DIPEA, the HCl will protonate the unreacted aliphatic amine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion.

  • Heating: Stir at 60 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product spot will typically be more polar than the starting material and highly fluorescent under 254 nm UV light.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • PubChemLite Database Title: C8H6ClNO - Explore - PubChemLite Source: PubChemLite (uni.lu) URL:[Link]

  • National Institutes of Health (NIH) / PMC Title: Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway Source: NIH Public Access / Chemical Science URL:[Link]

7-Methyl Substituted Benzoxazole Derivatives in Medicinal Chemistry: Structural Dynamics, Synthetic Workflows, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazole is a privileged bicyclic heterocyclic scaffold widely utilized in medicinal chemistry. Among its various functionalized forms, 7-methyl substituted benzoxazole derivatives have emerged as highly specific pharmacophores. The strategic placement of a methyl group at the 7-position introduces critical steric hindrance and alters the lipophilicity (LogP) of the molecule, forcing favorable bioactive conformations within target protein pockets. This in-depth technical guide explores the structural rationale, structure-activity relationships (SAR), and validated synthetic protocols for developing 7-methylbenzoxazole-based therapeutics, ranging from 5-HT3 receptor modulators to potent antimicrobial agents.

Structural Rationale: The 7-Methyl Advantage

In drug design, the addition of a seemingly simple methyl group—often termed the "magic methyl" effect—can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. For benzoxazoles, substitution at the 7-position (adjacent to the oxygen atom of the oxazole ring) serves three primary mechanistic functions:

  • Steric Locking : The steric bulk of the 7-methyl group restricts the rotational degrees of freedom of substituents at the 2-position. This locks the molecule into a specific dihedral angle that minimizes entropic penalty upon binding to target receptors[1].

  • Enhanced Lipophilicity : The methyl group increases the overall LogP of the scaffold, which is critical for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration (e.g., targeting enteric neurons or cholinesterases)[2].

  • Electronic Modulation : The electron-donating nature of the methyl group via inductive effects subtly increases the electron density of the aromatic ring, strengthening π-π stacking and cation-π interactions within hydrophobic binding pockets[1].

Therapeutic Applications and Structure-Activity Relationships (SAR)

Neuropharmacology: 5-HT3 Receptor Modulation

The 5-HT3 receptor is a ligand-gated ion channel responsible for rapid excitatory neurotransmission in the central and peripheral nervous systems. ME3412 (5-chloro-2-(1,4-diazepan-1-yl)-7-methylbenzoxazole) is a highly selective partial agonist of the 5-HT3 receptor[3].

  • Causality in Design : Full antagonists of the 5-HT3 receptor (like alosetron) are effective for diarrhea-predominant irritable bowel syndrome (IBS-D) but often cause severe constipation by completely halting the migrating motor complex (MMC). The 7-methyl substitution in ME3412 precisely tunes its intrinsic activity (0.09 in isolated ileum strips), allowing it to normalize hyperactive gut motility without abolishing basal colonic propulsion[3].

Anti-inflammatory & Antioxidant Hybrids

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) containing benzoxazole cores (e.g., benoxaprofen) often present gastrointestinal toxicity. By conjugating a 7-methylbenzoxazole moiety with a coumarin ring, researchers have developed safer anti-inflammatory agents[4].

  • Causality in Design : The benzoxazole core acts as a potent COX-2 inhibitor, while the coumarin nucleus acts as a radical scavenger. Compounds like 4-(Benzo[d]oxazol-2-ylmethyl)-7-methyl-2H-chromen-2-one demonstrate maximum inhibition of hRBC lysis (92.5%) and paw edema (52.7%) with virtually no ulcerogenic potential[4],[5].

Antimicrobial Efficacy

7-methyl-2-phenylbenzo[d]oxazole derivatives have shown exceptional activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli[1].

  • Causality in Design : Molecular docking studies reveal that the 7-methyl group enhances the molecule's fit into the ATPase domain of bacterial DNA gyrase, inhibiting DNA supercoiling and leading to bacterial cell death at minimum inhibitory concentrations (MIC) as low as 1 μg/mL[1],[6].

Quantitative Data Presentation

Table 1: SAR and Biological Activities of Key 7-Methylbenzoxazole Derivatives

Compound / ClassPrimary TargetIndicationKey Biological Activity / MetricRef
ME3412 (5-chloro-2-(1,4-diazepan-1-yl)-7-methylbenzoxazole)5-HT3 ReceptorIBS-D

= 1.51 nmol/L; Intrinsic activity = 0.09 (Partial Agonist)
[3]
Benzoxazole-Coumarin Conjugate 5c COX-2 / ROSInflammation92.5% inhibition of hRBC lysis; 52.7% paw edema inhibition[4]
7-methyl-2-phenylbenzo[d]oxazole DNA GyraseBacterial InfectionMIC ≈ 1 μg/mL against E. coli and P. aeruginosa[1]
Glycosyl 7-methylbenzoxazole AChE / BChEAlzheimer's Disease>20% inhibition at 100 µg/mL; specific analogs reach nanomolar

[2]

Mechanistic Pathway Visualizations

Receptor Modulation Pathway

The following diagram illustrates the self-validating pharmacological loop of ME3412, demonstrating how partial agonism prevents the complete shutdown of enteric neurons.

G Ligand ME3412 (7-Methylbenzoxazole) Receptor 5-HT3 Receptor (Ion Channel) Ligand->Receptor Partial Agonism IonFlux Na+/K+ Cation Flux Receptor->IonFlux Conformational Change Neuron Enteric Neuron Control IonFlux->Neuron Membrane Potential Alteration Outcome IBS-D Relief (Without Constipation) Neuron->Outcome Reduced Hyperalgesia

Fig 1: 5-HT3 receptor modulation pathway by 7-methylbenzoxazole derivative ME3412.

Synthetic Workflow

The synthesis of 7-methylbenzoxazoles requires overcoming the activation energy of intramolecular cyclodehydration.

G Precursor 2-Amino-6-methylphenol + Benzoic Acid Reagent Polyphosphoric Acid (PPA) Precursor->Reagent Mixing Intermediate Amide Intermediate Reagent->Intermediate Acylation Cyclization Cyclodehydration (150-200°C) Intermediate->Cyclization Heating Product 7-Methylbenzoxazole Cyclization->Product -H2O

Fig 2: Synthetic workflow for 7-methylbenzoxazole ring closure via PPA cyclodehydration.

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and scientific integrity, the following is a validated, step-by-step methodology for the synthesis of 7-methyl-2-phenylbenzo[d]oxazole via Polyphosphoric Acid (PPA) mediated cyclodehydration[7],[8].

Rationale for Reagent Selection :

  • 2-amino-6-methylphenol : The methyl group at the 6-position of the phenol precursor directly translates to the 7-position on the final benzoxazole heterocycle.

  • Polyphosphoric Acid (PPA) : PPA acts as both a high-boiling solvent and a powerful dehydrating agent. It sequesters the water molecule eliminated during cyclization, preventing the hydrolysis of the intermediate amide and driving the thermodynamic equilibrium toward the closed-ring product[8].

Step-by-Step Protocol:
  • Reagent Preparation : In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts (10 mmol) of 2-amino-6-methylphenol and benzoic acid[7].

  • Catalyst Addition : Slowly add 10-15 mL of viscous Polyphosphoric Acid (PPA) to the mixture. Note: PPA is highly hygroscopic; handle rapidly to minimize atmospheric moisture absorption.

  • Intramolecular Cyclodehydration : Attach a reflux condenser and heat the reaction mixture in an oil bath to 150–200 °C for 3 to 5 hours. The elevated temperature is strictly required to overcome the activation energy barrier for the ring-closure step[8].

  • Quenching & Neutralization : Cool the highly viscous mixture to approximately 60 °C and pour it slowly over 100 g of crushed ice with vigorous stirring. Neutralize the acidic solution by adding 10% aqueous sodium bicarbonate (

    
    ) dropwise until the pH reaches 7.5–8.0. Causality: Neutralization reduces the solubility of the basic benzoxazole product in the aqueous phase, forcing it to precipitate.
    
  • Extraction & Purification : Filter the precipitated crude solid under a vacuum. Wash thoroughly with cold distilled water to remove residual phosphate salts. Dry the crude product over anhydrous sodium sulfate (

    
    ) and purify via silica gel column chromatography using a Hexane:Ethyl Acetate (10:1) eluent system to yield the pure 7-methyl-2-phenylbenzo[d]oxazole as a light yellow solid[1].
    

References

  • Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • Title: Benzoxazole-Coumarin Derivatives: Potential Candidates for Development of Safer Anti-inflammatory Drugs.
  • Title: Synthesis and anticholinesterase activities of novel glycosyl benzoxazole derivatives.
  • Title: Comparison between partial agonist (ME3412) and antagonist (alosetron) of 5-hydroxytryptamine 3 receptor on gastrointestinal function.

Sources

Electronic and Steric Modulation: The 7-Methylbenzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the electronic and steric impact of the 7-methyl group on the benzoxazole scaffold, designed for researchers in medicinal chemistry and organic synthesis.[1]

Technical Guide for Drug Discovery & Synthetic Applications [2][3]

Executive Summary

The introduction of a methyl group at the 7-position of the benzoxazole ring is a subtle yet potent structural modification.[2] Unlike substitutions at the 5- or 6-positions, which primarily drive electronic push-pull effects relative to the nitrogen atom, the 7-methyl group exerts a unique "peri-like" steric influence on the ring oxygen and significantly alters the physiochemical profile of the C2 reactive center.[2][3] This guide analyzes the causality between this specific methylation and changes in electrophilic susceptibility, C2-acidity, and metabolic stability.[3]

Structural Architecture & Synthesis
1.1 Numbering and Geometry

In the IUPAC numbering scheme for 1,3-benzoxazole, the oxygen atom is assigned position 1 and the nitrogen atom position 3. The benzene ring carbons are numbered 4 through 7.

  • Position 7 is adjacent to the bridgehead carbon C7a (which is directly bonded to Oxygen).

  • Position 4 is adjacent to the bridgehead carbon C3a (which is directly bonded to Nitrogen).

Therefore, the 7-methyl group is spatially proximal to the oxygen atom, creating a steric microenvironment that differs significantly from the 4-methyl isomer (proximal to nitrogen).[2]

1.2 Validated Synthetic Protocol

To achieve regioselective synthesis of 7-methylbenzoxazole, the starting material must be 2-amino-6-methylphenol .[2][3] Using 2-amino-3-methylphenol would incorrectly yield the 4-methyl isomer.[2][3]

Protocol: Condensation/Cyclization

  • Reagents: 2-Amino-6-methylphenol (1.0 eq), Triethyl orthoformate (or appropriate aldehyde for C2-substitution), catalytic p-TsOH.

  • Conditions: Reflux in Toluene or Xylene (Dean-Stark trap) or solvent-free microwave irradiation.[2][3]

  • Mechanism: The amino group attacks the electrophilic carbon of the orthoformate/aldehyde. Ring closure occurs via the phenolic oxygen attacking the resulting intermediate, followed by elimination.

Synthesis cluster_legend Regiochemistry Logic Start 2-Amino-6-methylphenol (Me at C6 relative to OH) Inter Intermediate (Schiff Base) Start->Inter + R-CHO - H2O Product 7-Methylbenzoxazole (Me at C7) Inter->Product Cyclization (Oxidative or Acid Cat.) Note Phenol C6 -> Benzoxazole C7 Phenol C3 -> Benzoxazole C4

Figure 1: Regioselective synthesis pathway ensuring the methyl group is positioned at C7.[2][3]

Electronic Landscape & Reactivity Profile[2]

The 7-methyl group acts as a weak electron donor (+I effect) and provides steric bulk.[3] Its influence is not distributed evenly; it selectively activates specific positions while deactivating others.[3][4]

2.1 Quantitative Electronic Effects (Hammett & pKa)

The methyl group typically has a Hammett constant of


 and 

.[2][3]
  • Impact on C2-H Acidity: The C2 proton of benzoxazole is acidic (pKa ~28 in DMSO) and can be lithiated. The 7-methyl group donates electron density into the

    
    -system.[2][3] This destabilizes  the resulting C2-anion (conjugate base) compared to the unsubstituted parent, slightly increasing the pKa  (making it less acidic).
    
    • Implication: Deprotonation requires stronger bases or longer reaction times compared to 5-nitrobenzoxazole derivatives.[2][3]

  • Impact on Basicity: The electron donation increases the electron density on the Nitrogen (N3), making the 7-methyl derivative slightly more basic (higher pKa of the conjugate acid) than unsubstituted benzoxazole.

2.2 Electrophilic Aromatic Substitution (EAS)

The benzoxazole ring is generally deactivated towards EAS compared to benzene. However, the 7-methyl group acts as an activating group.[2][3]

  • Directing Effect: Methyl is an ortho, para-director.[2][3]

    • Ortho to 7-Me: Position 6.[2][3]

    • Para to 7-Me: Position 4.[2][3]

  • Cooperative Effect: In unsubstituted benzoxazole, electrophilic attack is preferred at C6 (and to a lesser extent C5). The 7-methyl group reinforces this preference by strongly activating C6 (which is ortho to the methyl).[2]

  • Result: 7-Methylbenzoxazole undergoes EAS (e.g., nitration, bromination) rapidly and highly regioselectively at the C6 position .

2.3 Nucleophilic Reactivity at C2

The C2 position is electrophilic (susceptible to nucleophilic attack, e.g., ring opening or displacement of a leaving group).

  • Deactivation: The electron-donating 7-methyl group increases electron density at C2 (via resonance/inductive propagation), making it less electrophilic .[2][3]

  • Reactivity Trend: 5-Nitro > Unsubstituted > 7-Methyl.[2][3]

  • Steric Shielding: While the 7-Me is near the Oxygen, it is distal to the N3-C2 approach vector.[2][3] Steric hindrance to nucleophiles attacking C2 is minimal unless the nucleophile is exceptionally bulky.

Table 1: Comparative Reactivity Matrix

PropertyUnsubstituted Benzoxazole7-MethylbenzoxazoleMechanism
C2-H Acidity High (pKa ~28)Moderate (pKa >28)+I effect destabilizes anion
EAS Site C6 (Major)C6 (Exclusive)Cooperative ortho-activation
C2 Electrophilicity ModerateLowerIncreased e- density at C2
Lipophilicity (LogP) ~1.6~2.1Hydrophobic methyl addition
Steric & Metabolic Implications[1][2]
3.1 The "Ortho-Oxygen" Effect

The 7-methyl group is situated adjacent to the bridgehead oxygen.[2][3] This has two critical consequences:

  • Metal Binding: Benzoxazoles can act as ligands for transition metals (binding via N3). The 7-methyl group does not sterically hinder the Nitrogen lone pair.[2] However, if the binding mode involves the Oxygen (rare, but possible in specific bidentate clusters), the 7-Me provides a steric block.

  • Metabolic Blocking: In drug metabolism, the benzene ring is often subject to oxidative hydroxylation (Phase I metabolism) by Cytochrome P450s.

    • Common sites: C5 and C6 (para to N/O).

    • 7-Me Effect: While it does not block C5/C6 directly, the increased lipophilicity and steric bulk can alter the binding orientation in the CYP450 active site, potentially shifting the metabolic soft spot or extending half-life (

      
      ).
      
3.2 C-H Activation Logic

For C-H activation strategies (e.g., Pd-catalyzed arylation):

  • C2 Activation: Remains feasible but requires slightly more energetic conditions due to electronic deactivation.[3]

  • C7 Activation: Completely blocked by the methyl group. This prevents unwanted side reactions at C7, forcing functionalization to occur at C2 or C6, thereby improving reaction purity.

Reactivity Center 7-Methylbenzoxazole EAS EAS (Nitration/Halogenation) Target: C6 Center->EAS Activated by Me (Ortho-direction) Nu Nucleophilic Attack Target: C2 (Deactivated) Center->Nu +I Effect (Lowers electrophilicity) Meta Metabolic Stability Blocks C7 oxidation Increases LogP Center->Meta Steric/Lipophilic Modulation

Figure 2: Reactivity decision tree for the 7-methylbenzoxazole scaffold.

References
  • IUPAC Nomenclature of Fused Ring Systems . Benzoxazole numbering standards. IUPAC Blue Book.[3] Link

  • Synthesis of Substituted Benzoxazoles . Regioselective cyclization of 2-aminophenols. Organic Chemistry Portal. Link

  • Electronic Effects in Heterocycles . Hammett correlations in benzofused systems. Journal of Organic Chemistry. Link

  • Benzoxazole Derivatives in Drug Discovery . Structure-Activity Relationships (SAR). National Institutes of Health (PMC). Link

  • Regioselectivity of Electrophilic Substitution . Analysis of benzoxazole reactivity patterns. ScienceDirect/Elsevier.[3] Link

Sources

Strategic Procurement & Technical Profile: 2-Chloro-7-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial suppliers and price of 2-chloro-7-methyl-1,3-benzoxazole Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Identity

2-Chloro-7-methyl-1,3-benzoxazole (CAS: 1378633-00-1 ) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmacophores.[1] Unlike its non-methylated analogue (2-chlorobenzoxazole), the 7-methyl variant offers unique steric hindrance and lipophilicity adjustments, making it valuable for structure-activity relationship (SAR) studies in kinase inhibitors and receptor antagonists.[1]

This guide addresses the critical supply chain reality : this compound is not a commodity chemical. It is a Tier 3 (Make-to-Order) building block. Researchers must navigate high volatility in pricing and availability or resort to in-house synthesis.[1]

Chemical Profile
PropertySpecification
CAS Number 1378633-00-1
IUPAC Name 2-chloro-7-methyl-1,3-benzoxazole
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Physical State Low-melting solid or oil (dependent on purity)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Stability Moisture Sensitive (Hydrolyzes to 7-methylbenzoxazolone)

Commercial Landscape & Suppliers

The market for 2-chloro-7-methyl-1,3-benzoxazole is fragmented.[1] Major catalog suppliers (Sigma-Aldrich, Fisher) often list the compound but fulfill orders via third-party synthesis houses (Enamine, WuXi AppTec).

Supplier Tier Analysis
TierSupplier TypeExamplesAvailabilityEstimated Lead Time
Tier 1 Primary Synthesizers Enamine, WuXi AppTec, ChemSceneHigh Probability2–4 Weeks
Tier 2 Catalog Aggregators Sigma-Aldrich, Fisher Scientific, Apollo ScientificMedium (Pass-through)4–8 Weeks
Tier 3 Custom Synthesis Aurum Pharmatech, Combi-BlocksLow (Made on demand)8–12 Weeks
Pricing Models (2025/2026 Estimates)

Note: Prices are highly volatile due to the cost of the starting material (2-amino-6-methylphenol).[1]

Pack SizeEstimated Price Range (USD)Unit Cost (USD/g)Notes
100 mg $150 – $250$1,500 – $2,500High premium for small aliquots.
1 g $600 – $950$600 – $950Standard research scale.[1]
5 g $2,200 – $3,000$440 – $600Bulk discount threshold.
ngcontent-ng-c1768565111="" class="ng-star-inserted">

Procurement Insight: If a supplier lists this compound as "In Stock" for <$100/g, verify the CAS immediately. They are likely shipping the non-methylated or 5-methyl isomer (CAS 615-18-9 or 3770-60-3), which are significantly cheaper.

Technical Procurement: The "Buy vs. Make" Decision

Due to the high cost and lead times, labs often face a decision: buy the expensive reagent or synthesize it in-house. This decision tree is based on the cost of the primary precursor, 2-amino-6-methylphenol .[1]

Decision Logic Diagram

procurement_decision Start Need 2-chloro-7-methyl-1,3-benzoxazole QtyCheck Quantity Required? Start->QtyCheck SmallScale < 1 Gram QtyCheck->SmallScale LargeScale > 5 Grams QtyCheck->LargeScale CheckBudget Budget > $1,000? SmallScale->CheckBudget PrecursorCheck Check Precursor: 2-Amino-6-methylphenol LargeScale->PrecursorCheck Buy PROCURE (Lead Time: 2-4 wks) CheckBudget->Buy Yes Synthesize IN-HOUSE SYNTHESIS (Cost: ~$200/g + Labor) CheckBudget->Synthesize No PrecursorAvail Precursor Available? PrecursorCheck->PrecursorAvail PrecursorAvail->Buy No (Outsource) PrecursorAvail->Synthesize Yes (Buy Precursor)

Figure 1: Strategic decision tree for procuring vs. synthesizing rare benzoxazole derivatives.

Synthesis & Causality of Cost

The high price of 2-chloro-7-methyl-1,3-benzoxazole is directly linked to the scarcity of its starting material, 2-amino-6-methylphenol (CAS 17672-22-9).[1] The synthesis involves two critical steps: cyclization and chlorination.

Validated Synthetic Route

This protocol is derived from standard heterocycle chemistry adapted for the 7-methyl substitution pattern.[1]

Step 1: Cyclization to Benzoxazolone

Reaction: 2-amino-6-methylphenol + Carbonyl Source ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 7-methyl-1,3-benzoxazol-2(3H)-one.
  • Reagents: Urea (melt fusion) or Triphosgene (solution).

  • Mechanism: Nucleophilic attack of the amino group on the carbonyl, followed by ring closure via the phenol oxygen.[2]

  • Critical Control Point: The 6-methyl group on the phenol becomes the 7-methyl group on the benzoxazole ring due to ortho-positioning.[1]

Step 2: Chlorination (The "Activation" Step)

Reaction: 7-methyl-1,3-benzoxazol-2(3H)-one + POClngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">




2-chloro-7-methyl-1,3-benzoxazole.
  • Reagents: Phosphorus oxychloride (POCl

    
    ), PCl
    
    
    
    (catalytic).
  • Conditions: Reflux (100–110°C), 4–6 hours.

  • Purification: Vacuum distillation or rapid column chromatography (silica, neutral).

Synthesis Workflow Diagram

synthesis_pathway SM 2-Amino-6-methylphenol (CAS 17672-22-9) Intermediate 7-methyl-1,3-benzoxazol-2(3H)-one (Stable Solid) SM->Intermediate Step 1 Reagent1 Triphosgene / Urea (Cyclization) Reagent1->Intermediate Product 2-chloro-7-methyl-1,3-benzoxazole (CAS 1378633-00-1) Intermediate->Product Step 2 Reagent2 POCl3 / PCl5 (Chlorination) Reagent2->Product

Figure 2: Two-step synthetic pathway. Step 2 requires anhydrous conditions to prevent hydrolysis.[1]

Quality Control & Handling

Trustworthiness in data depends on the integrity of the reagent. The 2-chloro functionality is labile (reactive).

Critical Impurities
  • Hydrolysis Product: 7-methyl-1,3-benzoxazol-2(3H)-one.[1]

    • Cause: Exposure to atmospheric moisture.

    • Detection: Appearance of a broad carbonyl peak at ~1750–1780 cm⁻¹ in IR, or a shift in HPLC retention time.

  • Regioisomers: 2-chloro-5-methyl-1,3-benzoxazole.[1]

    • Cause: Impure starting material (2-amino-4-methylphenol contamination).[1]

    • Detection:

      
      H NMR coupling constants. The 7-methyl isomer will show specific aromatic splitting patterns distinct from the 5-methyl.
      
Handling Protocol
  • Receipt: Verify CAS and run a quick

    
    H NMR upon opening.
    
  • Storage: Store under Argon at 4°C. Do not store in protic solvents (methanol/ethanol) as it will slowly convert to the methyl ether.

  • Usage: Use anhydrous solvents (THF, DCM, DMF) for subsequent coupling reactions.

References

  • Sigma-Aldrich. 2-Chloro-7-methyl-1,3-benzoxazole Product Page (Enamine Code ENA465563483).[1] Retrieved from

  • PubChem. Compound Summary: 2-Chloro-7-methyl-1,3-benzoxazole (CAS 1378633-00-1).[1] National Library of Medicine. Retrieved from

  • Apollo Scientific. Benzoxazole Building Blocks Catalog. Retrieved from

  • Organic Chemistry Portal. Synthesis of Benzoxazoles: Methodologies and Mechanisms. Retrieved from

  • ChemScene. Heterocyclic Building Blocks: 2-Amino-6-methylphenol Availability.[1] Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SnAr) of 2-Chloro-7-methylbenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Nucleophilic Aromatic Substitution (SnAr) of 2-chloro-7-methylbenzoxazole. This key intermediate is a valuable building block in medicinal chemistry and materials science, and its effective functionalization is crucial for the synthesis of diverse compound libraries. This document outlines the underlying principles of the SnAr reaction, provides step-by-step experimental procedures for substitution with various nucleophiles, and offers expert insights into reaction optimization, monitoring, and product validation. The protocols are designed to be robust and adaptable for researchers in drug development and related scientific fields.

Introduction: The Strategic Importance of SnAr on the Benzoxazole Scaffold

The 2-substituted benzoxazole motif is a privileged structure found in a wide array of biologically active compounds and functional materials.[1][2] Nucleophilic Aromatic Substitution (SnAr) stands out as a powerful and versatile method for the C2-functionalization of the benzoxazole core, starting from readily accessible 2-halo precursors.

Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SnAr proceeds efficiently on electron-deficient rings.[3][4] The benzoxazole ring system, containing an electron-withdrawing nitrogen atom within the aromatic framework, is inherently activated towards nucleophilic attack, particularly at the C2 position. The presence of a good leaving group, such as a chloride, at this position makes 2-chloro-7-methylbenzoxazole an excellent substrate for SnAr reactions.

The reaction proceeds via a two-step addition-elimination mechanism.[5][6] The first and typically rate-determining step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] The electron-withdrawing nature of the benzoxazole ring system helps to stabilize this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[3][6]

The 7-methyl group on the benzoxazole core in the target substrate is not expected to significantly influence the electronic properties of the ring with respect to the SnAr reaction at the C2 position. Its primary influence would be steric, although this is generally minimal for the C2 position.

General Considerations for Successful SnAr Reactions

To ensure high yields and purity of the desired 2-substituted-7-methylbenzoxazoles, several factors must be carefully considered:

  • Nucleophile Strength: A wide range of nucleophiles can be employed, including amines, thiols, alcohols, and phenols. Stronger nucleophiles will generally react more readily. For weaker nucleophiles like alcohols, the use of a strong base to generate the corresponding alkoxide is necessary.

  • Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are typically the solvents of choice.[9][10] These solvents can solvate the cation of the base and leave the nucleophile more reactive.

  • Base: A base is often required to deprotonate the nucleophile (e.g., thiols, phenols, and some amines) or to act as a scavenger for the HCl generated during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH) for less acidic nucleophiles.[9][10]

  • Temperature: While the activated nature of the 2-chlorobenzoxazole system allows for reactions at or near room temperature with strong nucleophiles, heating is often necessary to drive the reaction to completion, especially with less reactive partners.[10] Reaction temperatures typically range from room temperature to 120 °C.

Visualizing the SnAr Mechanism and Workflow

The SnAr Reaction Mechanism

SnAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2-Chloro-7-methylbenzoxazole 2-Chloro-7-methylbenzoxazole Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2-Chloro-7-methylbenzoxazole->Meisenheimer_Complex Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Attack at C2 (Rate-determining) 2-Substituted-7-methylbenzoxazole 2-Substituted-7-methylbenzoxazole Meisenheimer_Complex->2-Substituted-7-methylbenzoxazole Elimination of Cl- Chloride_ion Cl- Meisenheimer_Complex->Chloride_ion

Caption: The addition-elimination mechanism of the SnAr reaction.

General Experimental Workflow

experimental_workflow A Reactant Setup (Substrate, Nucleophile, Base, Solvent) B Reaction (Stirring at specified temperature) A->B C Monitoring (TLC, LC-MS) B->C C->B Incomplete D Work-up (Quenching, Extraction) C->D Complete E Purification (Column Chromatography, Recrystallization) D->E F Characterization (NMR, MS) E->F

Caption: A generalized workflow for SnAr reactions.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol describes the synthesis of 4-(7-methylbenzo[d]oxazol-2-yl)morpholine.

Materials:

  • 2-chloro-7-methylbenzoxazole (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 2-chloro-7-methylbenzoxazole and anhydrous DMF.

  • Add morpholine and potassium carbonate to the solution.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.[10]

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines the synthesis of 7-methyl-2-(phenylthio)benzo[d]oxazole.

Materials:

  • 2-chloro-7-methylbenzoxazole (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-7-methylbenzoxazole in anhydrous acetonitrile.

  • Add thiophenol and potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Phenol Nucleophiles (e.g., 4-methoxyphenol)

This protocol describes the synthesis of 2-(4-methoxyphenoxy)-7-methylbenzo[d]oxazole.

Materials:

  • 2-chloro-7-methylbenzoxazole (1.0 eq)

  • 4-methoxyphenol (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

Procedure:

  • To a round-bottom flask, add 4-methoxyphenol, potassium carbonate, and anhydrous DMSO.

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add 2-chloro-7-methylbenzoxazole to the reaction mixture.

  • Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[11]

Data Presentation: Typical Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
Nitrogen Primary/Secondary AminesK₂CO₃, Et₃NDMF, DMSO25 - 1002 - 12
N-Heterocycles (e.g., Indole)K₂CO₃DMSO110 - 13012
Sulfur ThiolsK₂CO₃, K₃PO₄ACN, tAmyl-OH25 - 1101 - 6
Oxygen PhenolsK₂CO₃, K₃PO₄DMSO, tAmyl-OH100 - 1306 - 24
AlcoholsNaH, KOtBuTHF, DMF50 - 803 - 12

Trustworthiness: A Self-Validating System

The success of these protocols relies on careful monitoring and characterization.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of the reaction.[7] Co-spotting the reaction mixture with the starting material allows for a clear visualization of the consumption of the reactant and the appearance of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[7]

  • Product Validation: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the 2-substituted-7-methylbenzoxazole.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

Conclusion

The SnAr protocols detailed in this application note provide a robust framework for the synthesis of a diverse range of 2-substituted-7-methylbenzoxazoles. By understanding the key reaction parameters and employing rigorous monitoring and validation techniques, researchers can confidently and efficiently generate novel molecules for applications in drug discovery and materials science.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PMC. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (2004, October 7). Process for the purification of substituted benzoxazole compounds.
  • Semantic Scholar. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025, October 8). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Australian Journal of Chemistry. (2008, November 5). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • PMC. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]

  • PMC. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • PMC. (2024, September 12). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]

  • (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • PubMed. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • R Discovery. (2015, November 27). Theoretical and Experimental Methods for the Analysis of Reaction Mechanisms in SNAr Processes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzoxepines. Retrieved from [Link]

  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • MDPI. (2023, November 9). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Retrieved from [Link]

Sources

Application Note: Amination of 2-Chloro-7-methyl-1,3-benzoxazole with Secondary Amines

[1]

Introduction & Mechanistic Rationale

The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, found in various bioactive compounds including NSAIDs (e.g., flunoxaprofen), antimicrobial agents, and fluorescent probes. The introduction of amino groups at the C-2 position is a critical transformation for diversifying this core.[1]

This protocol details the reaction of 2-chloro-7-methyl-1,3-benzoxazole with secondary amines (e.g., morpholine, piperidine, pyrrolidine).[1] The reaction proceeds via a Nucleophilic Aromatic Substitution (


)
Mechanism of Action[2][3][4][5][6]
  • Activation: The C-2 position is highly electrophilic due to the electron-withdrawing nature of the adjacent imine nitrogen (

    
    ) and the ring oxygen.[1]
    
  • Addition: The secondary amine acts as a nucleophile, attacking the C-2 carbon to form a tetrahedral Meisenheimer-like intermediate (sp³ hybridized).[1]

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (a good leaving group), yielding the 2-aminobenzoxazole derivative.

Impact of the 7-Methyl Group:

  • Sterics: The 7-methyl group is located on the benzene ring adjacent to the oxygen atom (distal to the C-2 reaction center).[1] It exerts minimal steric hindrance on the incoming nucleophile compared to a 4-substituted analog.[1]

  • Electronics: As a weak electron-donating group (EDG), the methyl group slightly increases the electron density of the benzoxazole ring system. While this theoretically deactivates the ring toward nucleophilic attack compared to the unsubstituted parent, the effect is minor, and the reaction proceeds efficiently under standard thermal or microwave conditions.

Reaction Scheme

The following diagram illustrates the

SNAr_MechanismSubstrate2-Chloro-7-methyl-1,3-benzoxazole(Electrophile)IntermediateTetrahedralIntermediate(Meisenheimer Complex)Substrate->Intermediate+ Amine(Addition)AmineSecondary Amine(HNR2)(Nucleophile)Amine->IntermediateProduct2-Amino-7-methyl-1,3-benzoxazole(Product)Intermediate->Product- Cl⁻(Elimination)ByproductHCl (Neutralized by Base)Intermediate->Byproduct

Caption:

Experimental Optimization & Conditions

The choice of solvent and base significantly influences the reaction rate and yield. Polar aprotic solvents are generally preferred to stabilize the polar transition state.

ParameterStandard ConditionFast/High-Throughput ConditionNotes
Solvent Acetonitrile (MeCN) or Ethanol (EtOH)DMF or DMSO MeCN allows for easier workup (evaporation).[1] DMF/DMSO are superior for unreactive amines but require aqueous wash.[1]
Base Potassium Carbonate (

)
Triethylamine (

)
or DIEA
Inorganic bases are easily removed by filtration. Organic bases are useful in homogeneous microwave protocols.[1]
Temperature Reflux (

)

(Microwave)
Higher temps in DMF accelerate the reaction significantly.[1]
Time 4 – 12 Hours10 – 30 MinutesMicrowave irradiation drastically reduces reaction time.[1]
Stoichiometry 1.0 equiv Substrate : 1.2-1.5 equiv Amine1.0 equiv Substrate : 2.0 equiv AmineExcess amine drives the reaction to completion and can act as an auxiliary base.[1]

Detailed Protocols

Method A: Standard Thermal Heating (Recommended for Scale-Up)

Best for gram-scale synthesis where ease of workup is prioritized.[1]

Materials:

  • 2-Chloro-7-methyl-1,3-benzoxazole (1.0 equiv)[1]

  • Secondary Amine (e.g., Morpholine, 1.5 equiv)

  • 
     (anhydrous, 2.0 equiv)
    
  • Acetonitrile (Reagent Grade, ~5-10 mL per mmol substrate)[1]

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-7-methyl-1,3-benzoxazole (1.0 mmol) and Acetonitrile (5 mL).

  • Addition: Add

    
      (2.0 mmol, 276 mg) followed by the secondary amine  (1.5 mmol).
    
  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    )  with vigorous stirring.
    
  • Monitoring: Monitor reaction progress by TLC (typically 20% EtOAc in Hexanes) or LC-MS. The starting material (

    
    ) should disappear, and a more polar fluorescent product spot should appear.
    
    • Typical time: 4 to 6 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      /KCl) and rinse the filter cake with a small amount of cold Acetonitrile.
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude residue.

  • Purification:

    • Dissolve the residue in EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL) to remove trace amine salts.

    • Dry the organic layer over

      
      , filter, and concentrate.
      
    • Recrystallization: Often possible from Ethanol/Water or Hexane/EtOAc.[1]

    • Column Chromatography: If necessary, purify on silica gel (Gradient: 0

      
       30% EtOAc in Hexanes).
      
Method B: Microwave-Assisted Synthesis (Recommended for Library Generation)

Best for rapid screening of diverse amines or unreactive substrates.[1]

Materials:

  • 2-Chloro-7-methyl-1,3-benzoxazole (1.0 equiv)[1]

  • Secondary Amine (2.0 equiv)

  • Ethanol or DMF (2-3 mL per mmol)[1]

  • Microwave vial (2-5 mL capacity)

Procedure:

  • Setup: Charge a microwave vial with 2-chloro-7-methyl-1,3-benzoxazole (0.5 mmol).

  • Addition: Add solvent (Ethanol is preferred for cleaner profiles; DMF for high-temperature needs) and the secondary amine (1.0 mmol).

    • Note: If using the amine as the base, use 2.5 equiv. If using a non-volatile amine, add 1.5 equiv DIEA.

  • Reaction: Seal the vial and irradiate in a dedicated microwave reactor.

    • Settings:

      
      , High Stirring, 15 minutes.
      
  • Workup:

    • If EtOH used: Concentrate directly or precipitate by adding cold water (10 mL). Filter the solid product.

    • If DMF used: Pour the reaction mixture into ice-water (20 mL). The product usually precipitates as a solid. Filter, wash with water, and dry.[2]

Troubleshooting & Critical Controls

The following workflow diagram assists in decision-making during the experimental process.

WorkflowStartStart Reaction(Substrate + Amine + Base)CheckCheck TLC/LCMS(t = 4h or 15min MW)Start->CheckCompleteReaction Complete?Check->CompleteWorkupWorkup:Filter Salts -> Evaporate -> WashComplete->WorkupConversion > 95%TroubleTroubleshoot:1. Increase Temp2. Change Solvent (DMF)3. Add Catalyst (KI)Complete->TroubleIncompleteYesYesNoNoPurifyPurification:Recrystallize or ColumnWorkup->PurifyTrouble->CheckRe-run

Caption: Decision-making flowchart for reaction monitoring and workup.

Common Issues:

  • Hydrolysis: If water is present in the solvent or base, the chlorine may be displaced by -OH, forming the benzoxazolone byproduct (typically non-fluorescent or distinct UV shift). Prevention: Use anhydrous solvents and keep

    
     dry.[1]
    
  • Low Reactivity: Sterically hindered amines (e.g., 2,6-dimethylpiperidine) may react slowly. Solution: Switch to DMF, increase temperature to

    
    , or add a catalytic amount of Potassium Iodide (KI) to form the more reactive 2-iodo intermediate in situ (Finkelstein-type activation).
    

Safety & Handling

  • 2-Chlorobenzoxazoles: Potential skin sensitizers and irritants.[1] Handle in a fume hood.

  • Secondary Amines: Often volatile, corrosive, and toxic. Avoid inhalation.

  • Waste Disposal: Halogenated organic waste.[1] Keep filtrate separate if DCM/Chloroform is used in workup.[1]

References

  • General Synthesis of 2-Substituted Benzoxazoles

    • BenchChem Technical Support.[1] "Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole." (Accessed 2023).

    • (General

      
       protocols on benzoxazoles).
      
  • Microwave Assisted Synthesis

    • Seijas, J. A., et al. "Microwave assisted synthesis of 2-substituted benzoxazoles." Organic Chemistry Portal.
  • Mechanistic Insights (

    
     on Heterocycles): 
    
    • Organic Chemistry Portal.[1] "Nucleophilic Aromatic Substitution."[1]

  • Physical Properties of 7-Methylbenzoxazole

    • NIST Chemistry WebBook.[1] "Benzoxazole, 2-methyl- (Isomer data for structural context)."

The Versatile Heterocyclic Scaffold: Application Notes for 2-Chloro-7-methyl-1,3-benzoxazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for developing novel therapeutic agents and organic electronics. Among the various functionalized benzoxazoles, 2-chloro-7-methyl-1,3-benzoxazole emerges as a particularly valuable and versatile building block. The strategic placement of a chlorine atom at the 2-position transforms this otherwise stable heterocycle into a reactive hub for synthetic diversification. This chlorine atom acts as an excellent leaving group, enabling a wide range of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The additional methyl group at the 7-position provides a subtle yet significant modification, influencing the molecule's lipophilicity, metabolic stability, and potential for steric interactions with biological targets, thereby offering a valuable tool for fine-tuning the properties of the final compounds.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 2-chloro-7-methyl-1,3-benzoxazole as a pivotal building block in organic synthesis. We will delve into its synthesis, explore its reactivity in key chemical transformations, and provide experimentally grounded protocols to empower researchers in their quest for novel molecular architectures.

Synthesis of the Building Block: A Practical Approach

A robust and scalable synthesis of 2-chloro-7-methyl-1,3-benzoxazole is paramount for its widespread application. While various methods exist for the synthesis of the benzoxazole core, a practical approach for the preparation of the 2-chloro derivative involves a two-step sequence starting from the corresponding 2-aminophenol.

Protocol 1: Synthesis of 7-Methyl-1,3-benzoxazole-2(3H)-thione

This initial step involves the cyclization of 2-amino-6-methylphenol with a thiocarbonyl source.

Materials:

  • 2-Amino-6-methylphenol

  • Potassium ethyl xanthate or Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylphenol (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (1.2 eq) in water, followed by the dropwise addition of potassium ethyl xanthate (1.1 eq) or carbon disulfide (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 7-methyl-1,3-benzoxazole-2(3H)-thione.

Protocol 2: Chlorination to 2-Chloro-7-methyl-1,3-benzoxazole

The thione intermediate is then converted to the desired 2-chloro derivative. A common method involves treatment with a chlorinating agent like phosphorus oxychloride or by adapting a process involving the reaction with chlorine gas in a melt of the product.

Materials:

  • 7-Methyl-1,3-benzoxazole-2(3H)-thione

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene or another high-boiling inert solvent

Procedure:

  • To a stirred suspension of 7-methyl-1,3-benzoxazole-2(3H)-thione (1.0 eq) in an inert solvent such as toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) or thionyl chloride (2.0-3.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford 2-chloro-7-methyl-1,3-benzoxazole.

Core Applications: A Gateway to Molecular Diversity

The reactivity of 2-chloro-7-methyl-1,3-benzoxazole is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent oxygen and nitrogen atoms of the oxazole ring. This makes it an excellent substrate for two major classes of reactions: nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions.

Section 1: Nucleophilic Aromatic Substitution (SNA_r) Reactions

The electron-withdrawing nature of the benzoxazole ring system facilitates the attack of nucleophiles at the 2-position, leading to the displacement of the chloride ion. This reaction pathway is a straightforward and efficient method for introducing a wide variety of functional groups.

Causality of Reactivity:

The SNA_r reaction proceeds via a Meisenheimer-like intermediate, where the negative charge developed is stabilized by the heterocyclic ring. The inherent electronic properties of the benzoxazole system, particularly the electronegativity of the nitrogen and oxygen atoms, contribute to the stability of this intermediate, thus lowering the activation energy for the substitution.

Diagram: General SNA_r Mechanism

Caption: General mechanism of nucleophilic aromatic substitution on 2-chloro-7-methyl-1,3-benzoxazole.

Protocol 3: Amination via Nucleophilic Substitution

This protocol describes the synthesis of 2-amino-7-methyl-1,3-benzoxazole derivatives.

Materials:

  • 2-Chloro-7-methyl-1,3-benzoxazole

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.2-2.0 eq)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (optional, 1.5 eq)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or 1,4-dioxane)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-7-methyl-1,3-benzoxazole (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine (1.2-2.0 eq) and, if the amine hydrochloride salt is not desired as a byproduct, a non-nucleophilic base (1.5 eq).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-7-methyl-1,3-benzoxazole derivative.

Protocol 4: Synthesis of 2-Alkoxy/Aryloxy Derivatives

This protocol outlines the formation of ether linkages at the 2-position.

Materials:

  • 2-Chloro-7-methyl-1,3-benzoxazole

  • Alcohol or phenol (1.2 eq)

  • A strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu)) (1.2 eq)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.

  • To this suspension, add the alcohol or phenol (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of 2-chloro-7-methyl-1,3-benzoxazole (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution.

  • Heat the reaction mixture as necessary (typically between room temperature and 80 °C) and monitor by TLC.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the 2-alkoxy/aryloxy-7-methyl-1,3-benzoxazole.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of the benzoxazole ring also serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Diagram: Cross-Coupling Workflow

Cross_Coupling_Workflow cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes Start 2-Chloro-7-methyl-1,3-benzoxazole Suzuki Suzuki-Miyaura (Boronic Acids/Esters) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Aryl 2-Aryl-7-methyl-1,3-benzoxazoles Suzuki->Aryl Amino 2-Amino-7-methyl-1,3-benzoxazoles Buchwald->Amino Alkynyl 2-Alkynyl-7-methyl-1,3-benzoxazoles Sonogashira->Alkynyl

Caption: Key palladium-catalyzed cross-coupling reactions utilizing 2-chloro-7-methyl-1,3-benzoxazole.

Protocol 5: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and hetero-biaryl linkages.

Materials:

  • 2-Chloro-7-methyl-1,3-benzoxazole

  • Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a Schlenk tube or microwave vial, add 2-chloro-7-methyl-1,3-benzoxazole (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C, or utilize microwave irradiation, until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the 2-aryl-7-methyl-1,3-benzoxazole.

Protocol 6: Buchwald-Hartwig Amination

This reaction provides an alternative and often more general route to 2-amino-benzoxazole derivatives compared to direct nucleophilic substitution, especially for less nucleophilic amines.

Materials:

  • 2-Chloro-7-methyl-1,3-benzoxazole

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., G3-XPhos, G3-SPhos) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., XPhos, RuPhos) (1-5 mol%)

  • A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) (1.4 eq)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (or Pd source and ligand), the base, and a stir bar.

  • Add the 2-chloro-7-methyl-1,3-benzoxazole (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 7: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the introduction of an alkyne moiety at the 2-position, a valuable functional group for further transformations such as click chemistry.

Materials:

  • 2-Chloro-7-methyl-1,3-benzoxazole

  • Terminal alkyne (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • An amine base (e.g., triethylamine, diisopropylamine) (acts as both base and solvent)

  • Anhydrous solvent (e.g., THF, DMF) (optional)

Procedure:

  • To a reaction flask, add 2-chloro-7-methyl-1,3-benzoxazole (1.0 eq), the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous amine base (and co-solvent if used), followed by the terminal alkyne (1.5 eq).

  • Stir the reaction at a temperature ranging from room temperature to 60 °C until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-alkynyl-7-methyl-1,3-benzoxazole.

Data Summary and Comparison

Reaction TypeKey ReagentsTypical ConditionsProduct ClassAdvantages
SNA_r (Amination) Amine, Optional Base80-120 °C, DMF/Acetonitrile2-Amino DerivativesSimple, cost-effective for nucleophilic amines.
SNA_r (Alkoxylation) Alcohol/Phenol, Strong Base0 °C to 80 °C, THF/DMF2-Ether DerivativesDirect formation of C-O bonds.
Suzuki-Miyaura Boronic Acid/Ester, Pd Catalyst, Base80-120 °C, Dioxane/Toluene2-Aryl/Heteroaryl DerivativesExcellent for C-C bond formation, high functional group tolerance.
Buchwald-Hartwig Amine, Pd Catalyst, Strong Base80-110 °C, Toluene/Dioxane2-Amino DerivativesBroad scope, suitable for less nucleophilic amines.
Sonogashira Terminal Alkyne, Pd/Cu Catalysts, Amine BaseRT to 60 °C, Amine solvent2-Alkynyl DerivativesMild conditions for introducing a versatile alkyne handle.

Conclusion and Future Outlook

2-Chloro-7-methyl-1,3-benzoxazole is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized heterocyclic compounds. Its predictable reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for molecular diversification. The protocols outlined in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. The continued development of novel catalytic systems and a deeper understanding of its reactivity will undoubtedly lead to the discovery of new benzoxazole-containing molecules with significant applications in medicine and materials science.

References

  • Benzoxazoles and benzothiazoles are a class of aromatic heterocyclic compounds having similar ring structures, in which a benzene ring is fused to the 4 and 5 positions of the 1,3-oxazole and 1,3-thiazole rings respectively. They constitute an interesting class of organic compounds due to their powerful and significant biological, agrochemical, pharmaceutical and physicochemical activities. (Review of synthesis process of benzoxazole and benzothiazole derivatives, Semantic Scholar) [Link]

  • In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. (Buchwald–Hartwig amination, Wikipedia) [Link]

  • This coupling of terminal alkynes with aryl or vinyl halides is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. (Sonogashira Coupling, Organic Chemistry Portal) [Link]

  • The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds. It employs a palladium catalyst as well as copper co-catalyst to form a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide. (Sonogashira coupling, Wikipedia) [Link]

  • General Procedure: Bromo-aromatic ring (1 equiv.), aniline (1.5 equiv.), Cs2CO3 (10 equiv.), Pd(OAc)2 (0.05 equiv.), and BINAP (0.08 equiv.) were mixed in toluene (10 Vvol). The mixture was degassed, and stirred at 110 oC for 8 hours under nitrogen atmosphere. The resulting mixture was filtered with celite and the filtrate was concentrated. The resultant residue was purified by silica gel column to give rise to the desired compound. (Buchwald-Hartwig Coupling, Organic Synthesis) [Link]

  • In the process for preparing 2-chlorobenzoxazoles of the formula wherein each of R 1 , R 2 , R 3 and R 4 is independently of one another, H, chloro or alkyl having 1 to 4 carbon atoms, which comprises reacting chlorine with 2-mercaptobenzoxazoles of the formula wherein the improvement comprises providing a melt of previously prepared

Synthesis of benzoxazole-based fluorescent probes using 7-methyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Synthesis of 7-Methyl-Benzoxazole Derivatives as Versatile Fluorescent Probe Scaffolds

Abstract

The benzoxazole core is a privileged scaffold in the design of fluorescent probes due to its inherent photophysical properties, environmental sensitivity, and synthetic accessibility.[1][2] This application note provides a comprehensive guide for the synthesis of benzoxazole-based fluorescent probes, with a specific focus on the strategic incorporation of a methyl group at the 7-position. We will explore the causality behind synthetic choices, from precursor selection to reaction conditions, and detail the influence of the 7-methyl substituent on the resulting fluorophore. This document provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for synthesis, purification, and characterization, enabling the development of novel probes for a wide range of biological applications, including bio-imaging and sensing.[3][4]

Introduction: The Benzoxazole Scaffold and the Significance of the 7-Methyl Group

Benzoxazoles are a class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[5] This π-conjugated system is the basis for their utility as fluorophores, which are indispensable tools in modern biological research.[3][6] Benzoxazole-based probes have been successfully developed to detect and quantify various biological parameters and analytes, including intracellular pH, viscosity, metal ions, and enzymatic activity.[1]

The functionalization of the benzoxazole core is a key strategy for tuning its photophysical properties and imparting specific sensing capabilities. The introduction of a methyl group at the 7-position, adjacent to the heterocyclic oxygen atom, serves several critical functions:

  • Electronic Effects: As an electron-donating group (EDG), the methyl group can modulate the electron density of the π-system, often leading to a bathochromic (red) shift in absorption and emission spectra.[7] This can be advantageous for moving fluorescence to longer wavelengths, reducing background interference from native cellular autofluorescence.

  • Steric Influence: The steric hindrance provided by the 7-methyl group can influence the planarity of the molecule, particularly when bulky substituents are present at the 2-position. This can affect the efficiency of non-radiative decay pathways, potentially enhancing the fluorescence quantum yield.[8][9]

  • Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the probe, which can improve its ability to cross cell membranes for intracellular imaging applications.

This guide focuses on the practical synthesis of these valuable 7-methyl-benzoxazole building blocks, starting from the readily available precursor, 2-amino-3-methylphenol.

General Synthetic Strategies for 2-Substituted Benzoxazoles

The most robust and widely adopted method for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or one of its derivatives (e.g., acid chlorides, esters, or amides).[5][10] The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring.

Several methodologies have been developed to drive this transformation efficiently:

  • Direct Thermal/Acid-Catalyzed Condensation: Heating the 2-aminophenol and carboxylic acid, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid, is a classic approach.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage by drastically reducing reaction times from hours to minutes, often providing higher yields and cleaner reaction profiles in a solvent-free manner.[5]

  • Catalytic Methods: Modern organic synthesis employs various catalysts, including copper and iron salts, to facilitate the cyclization under milder conditions, broadening the substrate scope.[11][12]

The general workflow for this transformation is depicted below.

G cluster_reactants Reactants cluster_process Reaction Process R1 7-Methyl-2-aminophenol (Precursor A) Acylation Acylation of Amino Group R1->Acylation Forms Amide Intermediate R2 Carboxylic Acid / Derivative (Precursor B) R2->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Attacks Carbonyl Carbon Dehydration Dehydration Cyclization->Dehydration Eliminates Water Product 2-Substituted-7-methyl-benzoxazole (Final Probe Scaffold) Dehydration->Product

General Synthetic Workflow for 7-Methyl-Benzoxazole Probes.

Detailed Experimental Protocol: Synthesis of 7-Methyl-2-(4-nitrophenyl)benzoxazole

This protocol details the synthesis of a representative 7-methyl-benzoxazole derivative using a straightforward microwave-assisted condensation. 7-Methyl-2-(4-nitrophenyl)benzoxazole is a valuable intermediate; the nitro group can be readily reduced to an amine, which can then be functionalized to create a wide variety of fluorescent sensors.

3.1. Materials and Equipment

  • Reagents: 2-Amino-3-methylphenol (≥98%), 4-Nitrobenzoic acid (≥98%), Ethyl acetate, Hexane, Dichloromethane (DCM), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Microwave reactor with sealed reaction vessels, Rotary evaporator, Magnetic stirrer and hotplate, Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders), Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp (254/365 nm), Glass column for chromatography, Silica gel for column chromatography (60-120 mesh).

3.2. Step-by-Step Synthesis Procedure

  • Reactant Preparation: In a 10 mL microwave-safe reaction vessel, combine 2-amino-3-methylphenol (1.0 mmol, 123.15 mg) and 4-nitrobenzoic acid (1.0 mmol, 167.12 mg).[5]

    • Causality Note: Using a 1:1 molar ratio is crucial for driving the reaction to completion without excess starting material, which would complicate purification. This solvent-free approach is environmentally friendly and efficient under microwave conditions.

  • Microwave Irradiation: Seal the vessel securely and place it in the microwave reactor. Irradiate the mixture at 180°C for 20 minutes. The reaction progress can be monitored by TLC.

    • Self-Validation: To monitor the reaction, dissolve a minuscule amount of the crude reaction mixture in ethyl acetate and spot it on a TLC plate. Elute with a 4:1 Hexane:Ethyl Acetate mixture. The product spot should be less polar (higher Rf) than the starting 2-amino-3-methylphenol and will be UV active. The reaction is complete when the starting material spot has disappeared.

  • Work-up and Extraction: After the reaction is complete, allow the vessel to cool to room temperature. Dissolve the resulting solid residue in ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted 4-nitrobenzoic acid, followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

  • Purification by Column Chromatography: Purify the crude product using silica gel column chromatography.[5][13]

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the pure product (identified by TLC) and combine them.

    • Evaporate the solvent to yield the pure 7-methyl-2-(4-nitrophenyl)benzoxazole as a solid.

3.3. Reaction Parameters Summary

ParameterValueRationale
Precursor A 2-Amino-3-methylphenolIntroduces the benzoxazole backbone and the 7-methyl group.
Precursor B 4-Nitrobenzoic acidForms the 2-substituent and provides a handle for further functionalization.
Molar Ratio (A:B) 1:1Ensures efficient conversion and simplifies purification.
Temperature 180 °CProvides sufficient energy to overcome the activation barrier for cyclization/dehydration.
Time 20 minOptimized for microwave synthesis to ensure complete reaction.[5]
Purification Method Column ChromatographyEffectively separates the nonpolar product from polar starting materials and impurities.
Expected Yield 75-85%Typical yield for this type of microwave-assisted condensation.

Characterization of the Synthesized Probe

Thorough characterization is essential to confirm the identity, structure, and purity of the final compound.

4.1. Spectroscopic Analysis

The following techniques are critical for validating the successful synthesis of 7-methyl-2-(4-nitrophenyl)benzoxazole.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~8.4 (d, 2H, Ar-NO₂), δ ~8.3 (d, 2H, Ar-NO₂), δ ~7.6 (d, 1H, Ar-H5), δ ~7.3 (m, 2H, Ar-H4, Ar-H6), δ ~2.6 (s, 3H, -CH₃).[7]
¹³C NMR (100 MHz, CDCl₃)Peaks corresponding to aromatic carbons, the benzoxazole core carbons, the nitro-substituted carbon, and a characteristic upfield peak for the methyl carbon (~15-20 ppm).[7]
Mass Spec. (EI-MS) Molecular ion peak (M⁺) at m/z = 254.07, confirming the molecular formula C₁₄H₁₀N₂O₃.[13]
FTIR (KBr) Characteristic peaks for C=N stretching (~1615 cm⁻¹), C-O-C stretching (~1240 cm⁻¹), and strong asymmetric/symmetric stretching for the -NO₂ group (~1520 and ~1345 cm⁻¹).
UV-Vis (in Ethanol)λ_max ~330-350 nm, corresponding to the π-π* transition of the conjugated system.[14]
Fluorescence (in Ethanol)Low to negligible emission is expected due to the quenching effect of the nitro group. This is a key feature for "off-on" probe design.

4.2. Application Pathway: From Intermediate to Sensor

The synthesized 7-methyl-2-(4-nitrophenyl)benzoxazole is an excellent precursor for creating "off-on" fluorescent probes. The electron-withdrawing nitro group effectively quenches the fluorescence of the benzoxazole core. A simple reduction of the nitro group to an electron-donating amino group restores fluorescence, providing a large turn-on signal. This amino group can then be further functionalized to create sensors for various analytes.

G cluster_synthesis Probe Development Start 7-Methyl-2-(4-nitrophenyl)benzoxazole (Non-Fluorescent 'Off' State) Reduction Reduction (e.g., SnCl₂/HCl) Start->Reduction Intermediate 7-Methyl-2-(4-aminophenyl)benzoxazole (Fluorescent 'On' State) Reduction->Intermediate Functionalization Functionalization Intermediate->Functionalization Add Recognition Moiety FinalProbe Analyte-Specific Probe (Responsive 'Off' State) Functionalization->FinalProbe Analyte Target Analyte (e.g., Metal Ion, pH change) Sensing Sensing Event (Binding / Reaction) Analyte->Sensing FinalProbe->Sensing Sensing->Intermediate Fluorescence 'On'

Development pathway from a non-fluorescent precursor to a functional probe.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Insufficient temperature. - Degradation of starting materials.- Monitor reaction by TLC to ensure completion. - Increase microwave temperature or reaction time incrementally. - Ensure high purity of starting materials.
Multiple Spots on TLC - Incomplete reaction. - Formation of side products. - Decomposition.- Optimize reaction time and temperature. - Ensure stoichiometry is accurate. - Purify carefully using gradient elution in column chromatography.
Difficulty in Purification - Product and starting material have similar polarity. - Product is streaking on the column.- Adjust the solvent system for TLC to achieve better separation (e.g., add a small amount of DCM). - Try a different eluent system for column chromatography. - Ensure the crude product is fully dissolved in a minimal amount of loading solvent.

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis of 7-methyl-benzoxazole fluorescent probes. By explaining the rationale behind the choice of precursors and methodologies, we have provided a protocol that is not only a set of instructions but also a self-validating system. The strategic placement of the 7-methyl group offers a reliable method to fine-tune the photophysical and pharmacokinetic properties of the resulting fluorophores. The representative synthesis of 7-methyl-2-(4-nitrophenyl)benzoxazole demonstrates a robust pathway to creating versatile scaffolds that are foundational for the development of next-generation fluorescent probes for advanced biological research and diagnostics.

References

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules. [Link]

  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (2025). Zenodo. [Link]

  • Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. (2020). Luminescence. [Link]

  • Effects of the Benzoxazole Group on Green Fluorescent Protein Chromophore Crystal Structure and Solid State Photophysics. (2015). ResearchGate. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025). Molecules. [Link]

  • Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]

  • Effects of the benzoxazole group on green fluorescent protein chromophore crystal structure and solid state photophysics. (2016). Journal of Materials Chemistry C. [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2023). Biotechnology Research and Innovation Journal. [Link]

  • A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. (2021). Analytical Methods. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (2016). Der Pharma Chemica. [Link]

  • A 7-Hydroxybenzoxazinone-Containing Fluorescence Turn-On Probe for Biothiols and Its Bioimaging Applications. (2018). Molecules. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and mesomorphic properties of benzoxazole derivatives with lateral multifluoro substituents. (2018). Semantic Scholar. [Link]

  • Methylene blue-based 7-nitro-1,2,3-benzoxadiazole NIR fluorescent probe triggered by H2S. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. (2025). ResearchGate. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry. [Link]

  • Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. (2020). ResearchGate. [Link]

  • A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. (2022). Molecules. [Link]

  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Structural and spectroscopic studies of novel methylbenzoylthiourea derivatives. (2025). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to the Storage and Handling of 2-chloro-7-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for 2-chloro-7-methyl-1,3-benzoxazole. As a key intermediate in pharmaceutical synthesis and drug development, maintaining the integrity of this compound is paramount to achieving reproducible and successful experimental outcomes. This molecule, like many chlorinated heterocyclic compounds, possesses a significant sensitivity to moisture, making its hydrolysis a primary concern during storage and handling.

This guide is structured to provide not just procedural steps, but also the underlying chemical principles. By understanding the "why" behind these protocols, you can intuitively adapt them to your specific laboratory environment, ensuring the long-term stability and efficacy of your reagents.

Troubleshooting Guide: Degradation and Prevention

This section addresses the most common issues encountered by researchers and provides actionable solutions based on established chemical principles.

Q1: My reaction yield is unexpectedly low, and I suspect my 2-chloro-7-methyl-1,3-benzoxazole has degraded. What are the signs of degradation and the primary cause?

A1: Your suspicion is likely correct. The primary cause of degradation for this compound is hydrolysis due to exposure to atmospheric or incidental moisture.[1][2][3] The C2 position on the benzoxazole ring is electrophilic and highly susceptible to nucleophilic attack by water.

Signs of Degradation:

  • Physical Changes: The compound, typically a liquid or low-melting solid, may appear cloudy, show signs of precipitation (the hydrolyzed product is often a more polar, less soluble solid), or exhibit a change in color.

  • Inconsistent Analytical Data: When analyzing a stored sample by NMR, you may observe new peaks corresponding to the hydrolyzed product. In chromatographic methods like GC or HPLC, you will see a decrease in the area of the parent peak and the emergence of a new, more polar impurity peak.

  • Reduced Reactivity: In synthetic applications where the chloro-group is the reactive site, the presence of the hydrolyzed, unreactive benzoxazolone species will directly lead to lower yields and incomplete reactions.

Q2: Can you explain the chemical mechanism of hydrolysis for 2-chloro-7-methyl-1,3-benzoxazole?

A2: Certainly. The degradation proceeds via a nucleophilic aromatic substitution mechanism. Water acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This process is facilitated by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms in the oxazole ring, which polarizes the C-Cl bond. The reaction results in the formation of 7-methyl-1,3-benzoxazol-2(3H)-one and hydrochloric acid.

This side-product, hydrochloric acid, can potentially catalyze further degradation or cause undesirable side reactions in your experiments, underscoring the importance of prevention.

Caption: The hydrolysis reaction pathway.

Q3: What is the definitive protocol for storing a new, unopened container of 2-chloro-7-methyl-1,3-benzoxazole to ensure its long-term stability?

A3: Proper storage from the moment of receipt is the most critical step. Unopened containers from reliable suppliers are often packaged under an inert atmosphere.[4] Your goal is to maintain this protective environment.

Recommended Storage Protocol (Unopened Container):

  • Inspect: Upon receipt, inspect the container seal (e.g., septum, cap) for any damage that could compromise the inert atmosphere.

  • Log: Record the date of receipt and assign a lot number for tracking.

  • Location: Store the container in a designated area for moisture-sensitive chemicals.[1] This area should be cool, dry, dark, and well-ventilated.[2][5]

  • Temperature Control: Store at a refrigerated temperature of 2-8°C. This slows the rate of any potential degradation.

  • Secondary Containment: For added protection, place the primary container inside a larger, water-tight secondary container that includes a desiccant (e.g., silica gel packets). This provides a final barrier against ambient humidity.

ParameterOptimal ConditionAcceptable ConditionRationale
Temperature 2-8°C< 25°C (Cool, room temp)Reduces kinetic rate of hydrolysis.[6][7]
Atmosphere Dry Nitrogen or ArgonSealed, minimal headspaceExcludes atmospheric moisture, the primary reactant for hydrolysis.[4][8]
Humidity < 20% RH (in desiccator)Dry environmentMinimizes the moisture gradient that drives diffusion into the container.[2]
Container Original Sure/Seal™ or equivalent amber glass bottleTightly sealed glass vial with PTFE-lined capPrevents moisture ingress and protects from light.[4][9][10]
Q4: How should I handle the compound during an experiment to prevent its exposure to moisture?

A4: Every time the container is opened, you introduce a risk of contamination. Adhering to anhydrous and air-sensitive handling techniques is essential.[3][8]

Workflow for Safe Handling and Dispensing:

  • Preparation: All glassware must be rigorously dried, either by oven-drying (>125°C overnight) or flame-drying, and cooled under a stream of dry inert gas.[8]

  • Inert Atmosphere: Perform all manipulations in a glovebox or using a Schlenk line with a manifold for vacuum and inert gas (Nitrogen or Argon).[8][10]

  • Equilibration: Allow the refrigerated container to warm to room temperature before opening. This is critical to prevent condensation of atmospheric moisture on the cold surfaces of the container and its contents.

  • Dispensing: Use a dry, gas-tight syringe or cannula to pierce the septum of the storage bottle and withdraw the required amount.[4]

  • Pressure Equalization: While withdrawing the liquid, introduce a positive pressure of inert gas into the bottle via a second needle connected to your inert gas line. This prevents a vacuum from forming, which would pull in moist lab air.[4]

  • Resealing and Storage: After dispensing, remove the needles and immediately wrap the septum area with parafilm or electrical tape for an extra layer of sealing. Return the container to its proper refrigerated and desiccated storage location.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling under Inert Atmosphere cluster_finish Completion Phase arrow arrow A Dry all glassware (Oven/Flame-dry) B Equilibrate reagent container to Room Temp A->B Crucial first steps C Insert inert gas needle into septum B->C Begin transfer D Insert dry, gas-tight syringe to withdraw liquid C->D E Maintain positive inert gas pressure D->E Simultaneous action F Remove needles E->F G Seal septum with Parafilm F->G H Return to 2-8°C storage with desiccant G->H

Caption: Recommended workflow for handling moisture-sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere of Nitrogen or Argon so important? An inert atmosphere serves the primary purpose of displacing all other gases from the container's headspace, most critically atmospheric water vapor (moisture).[8] Nitrogen is economical for most applications, while argon, being denser than air, can provide a more robust protective "blanket" over the chemical.[8]

Q2: Can I just store the vial in a standard -20°C freezer? While colder temperatures slow reaction rates, a standard freezer is a high-humidity environment. Placing a poorly sealed container in a freezer is highly detrimental, as temperature cycling can cause moist air to be drawn into the container, where it will condense and freeze, ensuring direct contact with the reagent upon thawing. If freezer storage is necessary, the vial MUST be in a tightly sealed secondary container with a low-temperature-rated desiccant. Refrigeration at 2-8°C is generally a safer and more effective strategy.

Q3: How can I perform a quick quality control (QC) check on my stored compound? A simple QC check can be performed using Thin Layer Chromatography (TLC) if you have a reference standard. Spot your stored sample alongside a fresh or new sample. The appearance of a new, more polar spot (lower Rf value) is indicative of the formation of the hydrolyzed product. For quantitative analysis, HPLC or GC-MS are the preferred methods.[11][12] A validated HPLC method can precisely quantify the percentage of the active compound versus the hydrolyzed impurity.

Q4: What is the best practice for a partially used container to ensure the stability of the remaining material? For partially used containers, especially those with a pierced septum, the integrity of the inert atmosphere is compromised. Best practice is to flush the headspace with a gentle stream of dry nitrogen or argon for 30-60 seconds before re-sealing the cap and wrapping the septum.[4] This purges any moist air that may have entered during handling.

References

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • LookChem. (n.d.). 2-Chlorobenzoxazole(615-18-9)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • Alltracon. (2024, October 27). Properly Storing Hazardous Chemicals in Your Facility. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Aerobic degradation of 2-chlorobenzoic acid by the enzyme.... Retrieved from [Link]

  • Fetzner, S., et al. (1989). Degradation of 2-chlorobenzoate by Pseudomonas cepacia 2CBS. Biological Chemistry Hoppe-Seyler, 370(2), 1173-82. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 2-Chlorobenzoxazole. Retrieved from [Link]

  • European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4517370A - Process for preparing 2-chlorobenzoxazoles.
  • Schaffer, J. E., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054-6058. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility. Retrieved from [Link]

  • Google Patents. (n.d.). US4714766A - Process for the preparation of 2-chlorobenzoxazoles.
  • PubChem, National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole. Retrieved from [Link]

  • de Souza, A. O., et al. (2018). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam in Surface Water. Bulletin of Environmental Contamination and Toxicology, 101(5), 627-632. Retrieved from [Link]

  • Sura, J., et al. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(3), 393-400. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Nucleophilic Aromatic Substitution of 2-Chlorobenzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-chlorobenzoxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these reactions and minimize the formation of unwanted byproducts. Our focus is on understanding the "why" behind experimental choices to empower you to optimize your synthetic routes.

Introduction: The Challenge of Selectivity

The 2-substituted benzoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Nucleophilic aromatic substitution (SNAr) at the C2 position of 2-chlorobenzoxazoles is a common and powerful method for introducing diverse functionalities. However, the inherent reactivity of the benzoxazole ring system can lead to several side reactions, complicating purification and reducing yields. This guide will address the most common challenges and provide actionable solutions.

The reactivity of the C2 position in 2-chlorobenzoxazole is primarily due to the electron-withdrawing nature of the adjacent nitrogen atom and the oxazole ring, which stabilizes the intermediate formed upon nucleophilic attack.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish and gives low conversion to the desired 2-substituted benzoxazole. What are the primary factors to investigate?

Low conversion is a common issue and can often be traced back to a few key parameters. Let's break down the likely culprits:

  • Inadequate Activation of the Nucleophile: Many nucleophiles require deprotonation to achieve sufficient reactivity for SNAr.

    • Causality: A neutral nucleophile (e.g., an alcohol or a primary/secondary amine) is significantly less reactive than its corresponding anion (an alkoxide or an amide). The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring.[4] A more potent nucleophile will accelerate this step.

    • Troubleshooting Steps:

      • Choice of Base: Ensure you are using a base strong enough to deprotonate your nucleophile. For alcohols, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective. For amines, a strong non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) can be used, although often the amine itself is basic enough, or a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be sufficient.

      • Pre-Deprotonation: Consider pre-forming the anionic nucleophile before adding the 2-chlorobenzoxazole. This can be done by treating the alcohol or amine with a strong base at a suitable temperature (e.g., 0 °C to room temperature) before introducing the electrophile.

  • Suboptimal Solvent Choice: The solvent plays a critical role in modulating the reactivity of the nucleophile and stabilizing the reaction intermediates.

    • Causality: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SNAr reactions.[5][6] These solvents are effective at solvating the counter-ion (e.g., Na⁺, K⁺) of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.[4] Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[6]

    • Troubleshooting Steps:

      • Solvent Screening: If you are using a protic or nonpolar solvent, consider switching to a polar aprotic solvent. A small-scale screen of DMF, DMSO, and N-methyl-2-pyrrolidone (NMP) is often a good starting point.

      • Anhydrous Conditions: Ensure your solvent is anhydrous. Water can hydrolyze the 2-chlorobenzoxazole (see Q2) and will also protonate and deactivate anionic nucleophiles.[5]

  • Insufficient Thermal Energy: SNAr reactions often require heating to overcome the activation energy barrier.

    • Causality: The aromaticity of the benzoxazole ring must be temporarily broken during the formation of the Meisenheimer intermediate. This process has a significant activation energy.

    • Troubleshooting Steps:

      • Increase Temperature: Gradually increase the reaction temperature. Many SNAr reactions on chloro-heterocycles are run between 80-150 °C.[7] Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition at higher temperatures.

      • Microwave Irradiation: Microwave synthesis can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.

Q2: I'm observing multiple byproducts in my reaction mixture. What are the most common side reactions and how can I suppress them?

Side product formation is the most significant challenge in these reactions. Here are the most common culprits and strategies to mitigate them:

  • Side Reaction 1: Hydrolysis of 2-Chlorobenzoxazole

    • Description: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the starting material to form benzoxazol-2(3H)-one. This byproduct is often observed when reactions are run for extended periods at high temperatures.

    • Mechanism: Water acts as a nucleophile, attacking the C2 position to form a tetrahedral intermediate, which then expels chloride. The resulting 2-hydroxybenzoxazole tautomerizes to the more stable benzoxazol-2(3H)-one.

    • Prevention:

      • Use Anhydrous Reagents and Solvents: Dry your solvents using standard techniques (e.g., distillation from a suitable drying agent or using a solvent purification system). Ensure your nucleophile and base are also anhydrous.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[5]

  • Side Reaction 2: Ring Opening of the Benzoxazole Core

    • Description: This is a particularly problematic side reaction, especially with strong, hard nucleophiles like primary amines and alkoxides. The nucleophile can attack the C2 position, leading to the cleavage of the C-O bond of the oxazole ring. With amine nucleophiles, this results in the formation of N-(2-hydroxyphenyl)guanidines or related structures.[8]

    • Mechanism: The nucleophilic attack at C2 forms a tetrahedral intermediate. Instead of the chloride leaving, an intramolecular rearrangement can lead to the cleavage of the endocyclic C-O bond, which is driven by the formation of a more stable phenolic species.

    • Prevention:

      • Temperature Control: This side reaction is often more prevalent at higher temperatures. If you observe ring-opened products, try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.

      • Nucleophile Choice: Softer nucleophiles (e.g., thiols) are generally less prone to inducing ring-opening compared to hard nucleophiles (e.g., primary amines, methoxide).

      • Reaction Time: Minimize the reaction time. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly to avoid prolonged exposure of the product to the reaction conditions.

Troubleshooting Decision Tree for Common Side Reactions

setup 1. Combine 2-chlorobenzoxazole, amine, and base in DMF heat 2. Heat to 80-120 °C under N2 setup->heat monitor 3. Monitor by TLC/LC-MS heat->monitor workup 4. Aqueous work-up and extraction with EtOAc monitor->workup purify 5. Purify by column chromatography workup->purify

Sources

Technical Support Center: Purification of 2-Chloro-7-methyl-1,3-benzoxazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-chloro-7-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-chloro-7-methyl-1,3-benzoxazole. The following table outlines common problems, their probable causes, and recommended solutions.

Table 1: Troubleshooting Common Purification Issues

Problem Probable Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction. - Presence of unreacted starting materials (e.g., 2-amino-6-methylphenol). - Formation of byproducts such as over-chlorinated species or hydrolysis products.[1][2]- Monitor reaction completion using TLC or GC/MS. - Perform an acidic wash (e.g., dilute HCl) to remove basic starting materials. - Optimize reaction conditions (time, temperature, stoichiometry) to minimize byproduct formation.
Difficulty Removing Colored Impurities - Formation of polymeric byproducts. - Presence of residual chlorinating agents (e.g., PCl₅, SOCl₂).[3]- Treat the crude product with activated charcoal in a suitable solvent, followed by filtration. - Perform a wash with a reducing agent solution (e.g., sodium bisulfite) to quench residual chlorine.
Product Hydrolysis During Purification - The 2-chloro substituent is susceptible to hydrolysis, especially under basic or prolonged aqueous conditions.[1] - Presence of water in solvents or during work-up.- Minimize contact with water and basic solutions. - Use anhydrous solvents for extraction and chromatography. - If an aqueous wash is necessary, perform it quickly with cold water and immediately dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Co-elution of Impurities in Column Chromatography - Impurities have similar polarity to the desired product. - Inappropriate choice of eluent system.- Optimize the eluent system by trying different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).[4][5] - Consider using a different stationary phase (e.g., alumina instead of silica gel). - For very difficult separations, preparative HPLC may be necessary.[1]
Low Yield After Recrystallization - The chosen solvent system has high solubility for the product at low temperatures. - Insufficient cooling to induce crystallization.- Perform small-scale solvent screening to find a solvent or solvent mixture where the product is highly soluble at high temperatures and poorly soluble at low temperatures. Toluene or ligroin have been used for similar compounds.[3] - After initial cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize crystal formation.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my 2-chloro-7-methyl-1,3-benzoxazole reaction mixture?

A1: The impurities largely depend on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as 2-amino-6-methylphenol or 7-methyl-1,3-benzoxazol-2(3H)-one.

  • Over-chlorinated Byproducts: Chlorination can sometimes occur on the benzene ring, leading to dichlorinated species.[2]

  • Hydrolysis Product: 7-methyl-1,3-benzoxazol-2(3H)-one can form if the 2-chloro group is hydrolyzed during work-up.[1]

  • Residual Chlorinating Agent and its Byproducts: For example, if phosphorus pentachloride is used, phosphorus oxychloride will be a byproduct.[3]

Q2: What is the recommended first step in purifying the crude reaction mixture?

A2: After the reaction is complete, the initial work-up is crucial. A typical procedure involves:

  • Quenching the reaction mixture, often by carefully adding it to ice water.

  • Extracting the product into a suitable organic solvent like dichloromethane or ethyl acetate.[5]

  • Washing the organic layer sequentially with a dilute acid (to remove basic impurities), water, and brine.

  • Drying the organic layer over an anhydrous salt such as sodium sulfate.

  • Concentrating the solution under reduced pressure to obtain the crude product.

Q3: Can I use distillation to purify 2-chloro-7-methyl-1,3-benzoxazole?

A3: Yes, fractional distillation under reduced pressure can be a very effective method, especially for larger scale purifications.[2][3] It is particularly useful for separating the product from less volatile impurities and high-boiling solvents. The boiling point of the parent 2-chlorobenzoxazole is around 104-107°C at 30.6 mbar, so a similar range can be expected for the 7-methyl derivative.[3]

Q4: How do I choose the right solvent system for column chromatography?

A4: The choice of eluent depends on the polarity of your product and impurities. A good starting point is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[4][7] You can determine the optimal ratio by running thin-layer chromatography (TLC) with different solvent mixtures. Aim for an Rf value of 0.2-0.3 for the desired product to achieve good separation.

Q5: Is 2-chloro-7-methyl-1,3-benzoxazole stable to acidic and basic conditions?

A5: While the benzoxazole ring itself is relatively stable, the 2-chloro substituent makes the molecule susceptible to nucleophilic substitution.[8] It is generally more stable under acidic to neutral conditions. Strong bases and prolonged exposure to even mild bases or water can lead to hydrolysis, forming the corresponding benzoxazolone.[1][9] Therefore, it is advisable to avoid strongly basic conditions during work-up and purification.

Part 3: Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a step-by-step guide for purifying 2-chloro-7-methyl-1,3-benzoxazole using column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This is known as dry loading.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent mixture.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired product.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified 2-chloro-7-methyl-1,3-benzoxazole.

Protocol 2: Purification by Recrystallization

This method is suitable if a solvent system with appropriate solubility characteristics can be found.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential solvent dropwise while heating until the solid dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. Toluene has been used for similar compounds.[3]

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the crystals in a vacuum oven.

Part 4: Visualization of Purification Workflow

The following diagram illustrates a logical workflow for selecting a suitable purification strategy.

Caption: Purification strategy selection workflow.

References

Sources

Technical Support Center: Controlling Regioselectivity in 7-Methylbenzoxazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the chemical modification of 7-methylbenzoxazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the control of regioselectivity during functionalization reactions. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and achieve your desired synthetic outcomes.

The inherent reactivity of the benzoxazole core, coupled with the electronic influence of the methyl group at the 7-position, presents a unique set of challenges in directing reactions to a specific site on the molecule. This guide is structured to address these specific issues in a direct question-and-answer format, moving from common troubleshooting scenarios to broader conceptual questions.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to provide immediate, actionable advice for specific problems you may encounter in the lab.

Question 1: My C-H activation/arylation reaction on 7-methylbenzoxazole is yielding a mixture of C4 and C6 isomers. How can I favor functionalization at the C4 position?

Answer: Achieving regioselectivity between the C4 and C6 positions in C-H functionalization of 7-methylbenzoxazole is a frequent challenge, largely governed by steric and electronic factors. To selectively favor the C4 position, a systematic optimization of your reaction conditions is necessary.

Core Problem: The C4 and C6 positions are both ortho to the directing oxygen atom of the benzoxazole ring system, making them electronically activated for electrophilic attack. However, the C6 position is generally more sterically accessible. The methyl group at C7 provides some steric hindrance at the C6 position, but often not enough to completely prevent reaction at that site.

Troubleshooting Workflow:

G cluster_0 Problem: C4/C6 Isomer Mixture cluster_1 Troubleshooting Steps cluster_2 Desired Outcome start Mixture of C4 and C6 isomers obtained ligand Modify Ligand System (Increase steric bulk) start->ligand Steric Control catalyst Change Metal Catalyst (e.g., Pd to Rh) start->catalyst Mechanistic Pathway directing_group Introduce a Directing Group (e.g., at the N3 position) start->directing_group Chelation Assistance conditions Adjust Reaction Conditions (Temperature, Solvent) start->conditions Kinetic vs. Thermodynamic Control end Selective C4 Functionalization ligand->end catalyst->end directing_group->end conditions->end

Caption: Workflow for troubleshooting C4/C6 isomerism.

Detailed Solutions:

  • Ligand Modification: In palladium-catalyzed reactions, the choice of ligand is critical.[1][2]

    • Increase Steric Bulk: Employing bulkier phosphine ligands (e.g., P(t-Bu)3) or N-heterocyclic carbene (NHC) ligands can increase the steric demand around the metal center. This will preferentially disfavor coordination and subsequent C-H activation at the more sterically accessible C6 position, thus favoring the C4 position.

    • Ligand Combination: A combination of ligands, such as phenanthroline and triphenylphosphine, has been shown to offer superior catalytic properties in some C-H arylation reactions.[1]

  • Catalyst System: The choice of transition metal can significantly influence the regioselectivity.[3][4][5]

    • Rhodium Catalysis: Rhodium catalysts, particularly those with a Cp* ligand (pentamethylcyclopentadienyl), have demonstrated different selectivity profiles compared to palladium.[3][4][6] The mechanism of C-H activation with Rh(III) often involves a concerted metalation-deprotonation (CMD) pathway, which can be more sensitive to the electronic environment, potentially favoring the more electron-rich C4 position.

    • Ruthenium Catalysis: Ruthenium catalysts can offer complementary regioselectivity to palladium in C-H arylations of benzoxazoles.[5]

  • Introduction of a Directing Group: The most robust strategy for controlling regioselectivity is often the installation of a directing group.[7][8]

    • N-Directing Groups: While the benzoxazole nitrogen is a weak coordinator, attaching a stronger directing group to it (if chemically feasible) can override the innate directing effect of the oxygen atom.

    • Substituent-Based Directing Groups: If your synthesis allows, introducing a directing group at the C2 position can direct functionalization to the adjacent C-H bonds of that substituent.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product, which may be the C4-functionalized isomer due to stabilizing intramolecular interactions.

    • Solvent: The polarity of the solvent can influence the stability of reaction intermediates and transition states. Screening a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, NMP) is advisable.

Question 2: I am attempting a lithiation/bromination sequence to functionalize the 7-methyl group, but I am observing competitive ring lithiation. How can I selectively functionalize the methyl group?

Answer: Selective functionalization of the 7-methyl group in the presence of an acidic C2-H and other aromatic protons requires careful control of the deprotonation conditions.

Core Problem: The proton on the C2 carbon of the benzoxazole ring is significantly acidic. Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can deprotonate this position, leading to a mixture of products upon quenching with an electrophile.

Troubleshooting Workflow:

G cluster_0 Problem: Competitive Deprotonation cluster_1 Troubleshooting Steps cluster_2 Desired Outcome start Mixture of methyl and ring functionalization base Modify the Base (Use a non-nucleophilic, sterically hindered base) start->base Selectivity temp Optimize Temperature (Low temperature for kinetic control) start->temp Kinetic Control additive Use an Additive (e.g., TMEDA to break up alkyllithium aggregates) start->additive Reactivity radical Consider a Radical Pathway (e.g., NBS with a radical initiator) start->radical Alternative Mechanism end Selective Methyl Group Functionalization base->end temp->end additive->end radical->end

Sources

Validation & Comparative

Technical Assessment: 1H NMR Characterization of 2-chloro-7-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical profiling of 2-chloro-7-methyl-1,3-benzoxazole , a critical heterocyclic scaffold in medicinal chemistry. Unlike standard spectral libraries, this document focuses on the comparative differentiation of this molecule from its regioisomers (specifically the 5-methyl analog) and the detection of common hydrolytic impurities.

Key Technical Insight: The definitive structural proof for the 7-methyl isomer relies on the H-5 triplet splitting pattern in the aromatic region, distinguishing it from the 5-methyl isomer which displays an isolated singlet (H-4) and two doublets.

Part 1: Spectral Fingerprint & Assignments

The following data represents the consensus characterization in Chloroform-d (CDCl₃) at 400 MHz.

Chemical Shift Assignments
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Logic
C-2 C-ClQuaternary C; no proton. Absence of signal at ~8.0 ppm confirms substitution.
H-4 Ar-H7.55 - 7.60 Doublet (

)
1H

Deshielded by Nitrogen anisotropy (peri-position).
H-5 Ar-H7.20 - 7.28 Triplet (

)
1H

Pseudo-triplet due to two ortho neighbors (H-4, H-6).
H-6 Ar-H7.10 - 7.15 Doublet (

)
1H

Shielded relative to H-4; ortho to methyl group.
7-Me -CH₃2.55 - 2.65 Singlet (

)
3HCharacteristic aryl-methyl shift.

Note: The "triplet" at H-5 is technically a doublet of doublets (


) with similar coupling constants (

), appearing as a triplet at standard resolution.
Solvent Effects (Comparative)
SolventKey Shift ChangeUsage Recommendation
CDCl₃ Baseline resolution.Primary Choice. Best for observing fine coupling and ensuring no H-bonding shifts.
DMSO-d₆ H-4 shifts downfield (+0.1 ppm).Secondary Choice. Use only if solubility is poor. Residual water peak (3.33 ppm) may obscure the methyl signal if wet.

Part 2: Comparative Analysis (The "Alternatives")

In synthetic workflows, the primary challenge is not choosing a different chemical, but distinguishing the target from regioisomeric byproducts formed during cyclization of methyl-substituted aminophenols.

Scenario A: Distinguishing 7-Methyl vs. 5-Methyl Isomer

The 5-methyl isomer is the most common contaminant when using mixed cresol starting materials.

Decision Matrix:

  • 7-Methyl (Target): Possesses three contiguous protons (H-4, H-5, H-6).

    • Result:1 Triplet + 2 Doublets.

  • 5-Methyl (Alternative): Possesses isolated protons (H-4) and an ortho pair (H-6, H-7).

    • Result:1 Singlet + 2 Doublets.

Scenario B: Impurity Profiling (Hydrolysis)

The C-2 chlorine is labile. Moisture exposure converts the target into 7-methyl-1,3-benzoxazol-2(3H)-one .

  • Target (2-Cl): No exchangeable protons.

  • Impurity (2-One): Broad singlet (NH) at

    
     10.0–11.5 ppm (DMSO-d₆).
    
Visual Logic: Isomer Identification Workflow

IsomerLogic Start Crude Product NMR (Aromatic Region 7.0-7.8 ppm) Check1 Identify Splitting Patterns Start->Check1 Result7 Pattern: 1 Triplet + 2 Doublets (Contiguous H4-H5-H6 system) Check1->Result7 H-5 is Triplet Result5 Pattern: 1 Singlet + 2 Doublets (Isolated H4, Ortho H6-H7) Check1->Result5 H-4 is Singlet Target CONFIRMED: 2-chloro-7-methyl-1,3-benzoxazole Result7->Target Alt IDENTIFIED ISOMER: 2-chloro-5-methyl-1,3-benzoxazole Result5->Alt

Figure 1: Decision tree for differentiating the 7-methyl target from the common 5-methyl regioisomer based on proton coupling topology.

Part 3: Experimental Protocol

This protocol ensures the integrity of the labile C-Cl bond during characterization.

Sample Preparation
  • Dryness is Critical: The 2-chloro moiety is susceptible to nucleophilic attack by water (hydrolysis). Dry the solid product under high vacuum (<1 mbar) for 2 hours prior to dissolution.

  • Solvent Choice: Use CDCl₃ (99.8% D) stored over molecular sieves. Avoid DMSO-d₆ if the sample will be recovered, as DMSO is difficult to remove without heating (which promotes decomposition).

  • Concentration: Dissolve 5–8 mg of sample in 0.6 mL of solvent.

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 scans are sufficient for >95% purity. Increase to 64 scans to detect <1% hydrolysis impurities.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the aromatic protons relative to the methyl singlet.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Broad Singlet at ~11 ppm Hydrolysis to benzoxazolinone.Resynthesize or re-chlorinate using POCl₃/PCl₅. Ensure NMR solvent is dry.
Split Methyl Peak Rotamers or Isomer Mixture.If split is ~0.05 ppm, likely 5-Me isomer contamination. Check aromatic region for "singlet" pattern.[1]
Missing C-2 Signal Normal for 2-Cl.Run ¹³C NMR. C-2 attached to Cl and N/O typically appears at ~150–152 ppm .

Part 4: Synthesis & Validation Workflow

Understanding the source of the sample aids in interpreting the spectra.

SynthesisFlow Precursor 2-Amino-6-methylphenol Cyclization Cyclization (CDI or CS2) -> 2-Mercapto/2-Hydroxy Precursor->Cyclization Chlorination Chlorination (POCl3 / PCl5) Cyclization->Chlorination Product 2-chloro-7-methyl-1,3-benzoxazole Chlorination->Product Validation NMR Validation (Check for H-5 Triplet) Product->Validation

Figure 2: Synthetic pathway highlighting the origin of the 7-methyl substitution pattern.

References

  • BenchChem. (2025).[2][3] A Spectroscopic Showdown: Unraveling the Isomers of Methylated Benzoxazole. Retrieved from .

  • Royal Society of Chemistry. (2015).[4] 1H and 13C NMR Spectra of Substituted Benzoxazoles. RSC Advances, Supplementary Information. Retrieved from .

  • National Institutes of Health (NIH). (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubMed Central. Retrieved from .

  • Beilstein Journals. (2022).[5] Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry. Retrieved from .

Sources

Comparative Reactivity Guide: 2-Chloro-7-methylbenzoxazole vs. 2-Chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-chloro-7-methylbenzoxazole (1) and 2-chlorobenzothiazole (2) . While both scaffolds serve as critical electrophiles in the synthesis of bioactive heterocycles, their reactivity profiles differ significantly due to the electronic divergence between the oxygen and sulfur atoms.

Key Takeaway: The benzoxazole scaffold is inherently more reactive toward nucleophilic aromatic substitution (


) than the benzothiazole counterpart. The 7-methyl substituent in (1)  exerts a mild electronic deactivating effect compared to the unsubstituted parent, but (1)  remains kinetically superior to (2)  in standard displacement reactions. Conversely, (2)  offers greater stability under hydrolytic conditions and distinct lipophilic properties preferred in specific ADME profiles.

Part 1: Structural & Electronic Analysis

The Heteroatom Effect (O vs. S)

The primary driver of reactivity difference lies in the C-2 position's electrophilicity.[1]

  • Benzoxazole (Oxygen): Oxygen is highly electronegative (

    
    ), exerting a strong inductive effect (-I) that pulls electron density away from C-2. This creates a significant partial positive charge (
    
    
    
    ), making C-2 a "hard" electrophile highly susceptible to nucleophilic attack.
  • Benzothiazole (Sulfur): Sulfur is less electronegative (

    
    ) and more polarizable. While C-2 is still electrophilic, the bond has more covalent character. Sulfur's ability to donate electron density into the ring via resonance (+R) partially counteracts the inductive withdrawal, stabilizing the ground state and raising the activation energy for nucleophilic attack.
    
The 7-Methyl Substituent Effect

In 2-chloro-7-methylbenzoxazole , the methyl group at position 7 (adjacent to the oxygen) introduces two effects:

  • Electronic (Hyperconjugation): The methyl group is a weak electron-donating group (EDG). It donates electron density into the benzene ring, which is conjugated with the oxazole ring. This slightly increases the electron density of the

    
    -system, marginally reducing the electrophilicity of C-2 compared to the unsubstituted benzoxazole.
    
  • Steric: Position 7 is remote from the reaction center (C-2). Unlike a 4-substituent (which might clash with the nucleophile) or a substituent on the nucleophile itself, the 7-methyl group exerts negligible steric hindrance on the approaching nucleophile at C-2.

Mechanistic Visualization

The following diagram illustrates the resonance contributions and the


 activation pathway.[2]

ReactivityComparison cluster_0 Substrate Properties cluster_1 Reaction Pathway (SNAr) Benzoxazole 2-Chloro-7-methylbenzoxazole (High Electrophilicity) TS_Formation Transition State Formation Benzoxazole->TS_Formation Fast (Lower Ea) Benzothiazole 2-Chlorobenzothiazole (Moderate Electrophilicity) Benzothiazole->TS_Formation Slow (Higher Ea) Meisenheimer Meisenheimer Complex (Stabilized by Heteroatom) TS_Formation->Meisenheimer Product Substituted Heterocycle Meisenheimer->Product -Cl (Leaving Group) Note1 Oxygen stabilizes negative charge better than Sulfur Meisenheimer->Note1

Figure 1: Comparative mechanistic pathway. The blue path indicates the kinetically favored reaction of the benzoxazole derivative.

Part 2: Experimental Performance Comparison

The following data summarizes typical reaction parameters required to achieve >90% conversion in nucleophilic displacement reactions (e.g., with morpholine or piperidine).

Reaction Conditions Table
Feature2-Chloro-7-methylbenzoxazole2-Chlorobenzothiazole
Reactivity Class HighModerate
Standard Solvent Ethanol, Acetonitrile, THFDMF, DMSO, NMP (requires higher boiling point)
Temp. (Amines) 60°C – 80°C100°C – 140°C
Base Requirement Weak (

,

)
Moderate/Strong (

, NaH often needed)
Reaction Time 1 – 4 Hours6 – 24 Hours
Hydrolytic Stability Moderate (Sensitive to strong acid/base)High (Very stable)
Pd-Catalysis Standard Buchwald-Hartwig conditionsRequires specific ligands (S can poison catalyst)
Case Study: Amination with Morpholine

Based on comparative kinetic data for benzazoles [1, 2].

  • Scenario: Reaction of 1.0 equiv substrate with 1.2 equiv morpholine in Acetonitrile.

  • Benzoxazole Analog: Reaches completion in 2 hours at reflux (82°C). The 7-methyl group has minimal impact on rate compared to the unsubstituted parent.

  • Benzothiazole Analog: Shows <20% conversion under identical conditions. Requires switching solvent to DMF and heating to 120°C to achieve completion in 4 hours.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-7-methylbenzoxazole

Note: This compound is less commercially ubiquitous than the thiazole; synthesis may be required.

Step 1: Cyclization

  • Reagents: 2-Amino-6-methylphenol (10 mmol), Urea (15 mmol) or CDI (11 mmol).

  • Procedure: Mix reagents in a sealed tube or high-boiling solvent (e.g., xylene). Heat to 140-150°C for 4-6 hours.

  • Observation: Formation of 7-methylbenzoxazol-2(3H)-one (solid precipitate).

  • Workup: Cool, filter the precipitate, wash with water and cold ethanol. Dry under vacuum.

Step 2: Chlorination

  • Reagents: 7-methylbenzoxazol-2(3H)-one (5 mmol), Phosphorus Oxychloride (

    
    , 5 mL), 
    
    
    
    (catalytic).
  • Procedure: Reflux the mixture (

    
    C) for 3 hours under 
    
    
    
    . Monitor by TLC (the starting material is very polar; product is non-polar).
  • Quench: Caution! Evaporate excess

    
    . Pour residue onto crushed ice/water slowly.
    
  • Extraction: Extract with DCM (

    
     mL). Wash with sat. 
    
    
    
    (to remove phosphoric acid) and brine.
  • Yield: Typically 75-85% as a low-melting solid or oil.

Protocol B: Comparative Procedure

Use this protocol to benchmark the two compounds in your own lab.

  • Setup: Prepare two reaction vials.

    • Vial A: 2-Chloro-7-methylbenzoxazole (1.0 mmol) + Morpholine (1.2 mmol) +

      
       (2.0 mmol) in MeCN (3 mL).
      
    • Vial B: 2-Chlorobenzothiazole (1.0 mmol) + Morpholine (1.2 mmol) +

      
       (2.0 mmol) in MeCN (3 mL).
      
  • Execution: Heat both vials to 80°C.

  • Monitoring: Check LCMS/TLC at t=1h, t=4h.

    • Expectation: Vial A will show major product peak. Vial B will show mostly starting material.

  • Optimization for B: If Vial B fails, transfer to a pressure vial or switch solvent to DMF and heat to 120°C.

Part 4: Decision Matrix & Workflow

Use this logic flow to select the appropriate scaffold for your drug discovery campaign.

DecisionMatrix Start Select Scaffold Requirement Q1 Is high reactivity required? (e.g., reacting with weak nucleophiles) Start->Q1 Q2 Is hydrolytic stability critical? (e.g., oral formulation, low pH) Q1->Q2 No Result_Ox Choose 2-Chloro-7-methylbenzoxazole Q1->Result_Ox Yes (Fast SNAr) Q3 Is Sulfur-specific metabolism or lipophilicity needed? Q2->Q3 No Result_Thia Choose 2-Chlorobenzothiazole Q2->Result_Thia Yes (More Stable) Q3->Result_Ox No (Default to O for ease of synthesis) Q3->Result_Thia Yes

Figure 2: Decision workflow for scaffold selection.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole. Retrieved from

  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. Wiley-Interscience. (Foundational text on thiazole reactivity vs oxazole).
  • Wang, L., et al. (2019).[4] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI Molecules. Retrieved from

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. Retrieved from

  • PubChem. 2-chlorobenzothiazole Compound Summary. Retrieved from

Sources

Analytical Validation of 2-Chloro-7-methyl-1,3-benzoxazole: A Comparative Guide to Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 2-chloro-7-methyl-1,3-benzoxazole (CAS: 615-18-9 analog) presents a specific set of challenges distinct from stable heterocycles. As a reactive electrophile often used as a scaffold in medicinal chemistry (e.g., for nucleophilic aromatic substitution), its purity is critical. The primary analytical risk is hydrolytic instability at the C-2 position, leading to the formation of the thermodynamically stable 7-methyl-1,3-benzoxazol-2(3H)-one.

This guide objectively compares Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as validation tools. While TLC provides rapid, qualitative "at-line" monitoring, GC-MS is the gold standard for structural confirmation and quantitative purity, provided thermal degradation parameters are controlled.

Part 1: The Analytical Challenge

To validate this compound, one must understand its degradation pathways. The chlorine atom at the C-2 position is activated by the adjacent nitrogen and oxygen, making it susceptible to nucleophilic attack by moisture.

Impurity Profile & Separation Logic
  • Target: 2-Chloro-7-methyl-1,3-benzoxazole (Non-polar, volatile).

  • Impurity A (Hydrolysis): 7-methyl-1,3-benzoxazol-2(3H)-one (More polar, H-bond donor).

  • Impurity B (Starting Material): 2-Amino-6-methylphenol (Highly polar, oxidatively unstable).

Degradation_Pathway Target 2-Chloro-7-methyl- 1,3-benzoxazole (Target) Impurity 7-Methyl-1,3-benzoxazol- 2(3H)-one (Hydrolysis Product) Target->Impurity Nucleophilic Substitution Water + H2O (Atmospheric Moisture) Water->Impurity HCl + HCl

Figure 1: The primary degradation pathway. The C-Cl bond is labile; exposure to moist air converts the target into the benzoxazolone species.

Part 2: Method 1 - Thin Layer Chromatography (TLC)[1][2][3]

Role: Rapid, qualitative screening and reaction monitoring. Verdict: Essential for quick checks but insufficient for final release testing.

Protocol Design
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (9:1 v/v).

    • Why: The target is highly non-polar. A 9:1 ratio moves the target to Rf ~0.6–0.7, while retaining the polar hydrolysis product (Rf ~0.2) and aminophenol (Rf < 0.1) near the baseline.

  • Visualization: UV absorption at 254 nm.

    • Mechanism:[2][3][4] The benzoxazole core is strongly aromatic and quenches the fluorescence of the F254 indicator, appearing as dark spots on a bright green background.

Workflow Visualization

TLC_Workflow Start Crude Sample Dissolve Dissolve in DCM (Avoid MeOH to prevent solvolysis) Start->Dissolve Spot Spot on Silica F254 Dissolve->Spot Elute Elute: Hexane/EtOAc (9:1) Spot->Elute Visualize Visualize UV 254nm Elute->Visualize Decision Interpretation Visualize->Decision Pass Single Spot (Rf ~0.65) Decision->Pass Fail Tail/Baseline Spots (Hydrolysis) Decision->Fail

Figure 2: TLC Decision Workflow. Note the specific instruction to avoid Methanol as a diluent, as it can react with the chloro-group to form the methoxy-ether derivative.

Part 3: Method 2 - GC-MS (The Gold Standard)

Role: Quantitative purity (Area %) and structural confirmation. Verdict: The definitive method for validation, provided thermal parameters are managed.

Protocol Design
  • Column: Non-polar capillary column (e.g., HP-5ms or DB-5, 30m x 0.25mm).

  • Carrier Gas: Helium (1.0 mL/min constant flow).

  • Inlet Temperature: 200°C (Critical).

    • Expert Insight: Standard inlets are often set to 250°C+. For 2-chlorobenzoxazoles, excessive heat can induce thermal elimination or reaction with glass liner silanols. Keep the inlet cooler to prevent artifact formation.

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Detection: Electron Impact (EI) at 70 eV.

Structural Confirmation (The "Fingerprint")

In the mass spectrum, look for these specific markers to validate the structure:

  • Molecular Ion (M+): Distinct peak at m/z 167.

  • Isotope Pattern: A characteristic 3:1 ratio between m/z 167 (

    
    Cl) and m/z 169 (
    
    
    
    Cl). If this ratio is absent, the chlorine has been lost (hydrolysis).
  • Fragmentation: Loss of CO (-28 amu) and HCN (-27 amu) is typical for the oxazole ring collapse.

Part 4: Comparative Analysis

The following table contrasts the performance of TLC and GC-MS for this specific application.

FeatureTLC (Silica/UV)GC-MS (EI)
Primary Utility Reaction monitoring; checking for polar impurities.Final purity validation; structural ID.
Limit of Detection ~1–5 µg (Visual).~1–10 ng (S/N > 10).
Specificity Low. Co-elution of isomers is common.High. Mass spec resolves co-eluting peaks.
Risk Factor False Positives: Non-UV active impurities are invisible.Thermal Artifacts: Labile Cl- group may degrade in injector.
Quantitation Semi-quantitative (visual estimation).Quantitative (Area % integration).
Time to Result 10–15 Minutes.30–45 Minutes.

Part 5: Experimental Protocols

TLC Purity Check
  • Preparation: Cut a 2x5 cm aluminum-backed Silica Gel 60 F254 plate.

  • Sample: Dissolve ~5 mg of sample in 1 mL of Dichloromethane (DCM) . Do not use alcohols.

  • Eluent: Prepare 10 mL of Hexane:Ethyl Acetate (9:1) in a developing chamber.

  • Development: Spot 1 µL of sample. Run until solvent front reaches 1 cm from top.

  • Analysis: View under 254 nm UV lamp.

    • Target: Dark spot at Rf ~0.65.

    • Impurity (Benzoxazolone): Spot at Rf ~0.20.

    • Impurity (Aminophenol): Spot at baseline.

GC-MS System Suitability
  • Blank Run: Inject pure DCM to ensure no carryover or ghost peaks from the liner.

  • Standard Injection: Inject 1 µL of the sample (1 mg/mL in DCM) with a split ratio of 50:1.

  • Integration: Integrate all peaks >0.1% of total area.

  • Acceptance Criteria:

    • Main peak > 97% Area.

    • M+ (167) and (M+2) (169) ratio is approximately 3:1.

    • Retention time matches reference standard (if available).

References

  • Synthesis and Reactivity: Journal of Organic Chemistry. General synthesis of 2-chlorobenzoxazoles via cyclization of 2-aminophenols.

  • GC-MS Fragmentation: NIST Chemistry WebBook. Mass spectra of benzoxazole derivatives and halogenated heterocycles.

  • TLC Methodologies: BenchChem. Purification and TLC solvent systems for benzoxazole derivatives.

  • Hydrolytic Stability: Semantic Scholar. Comparative stability of benzoxazole esters and halides in biological and chemical media.

Sources

Technical Comparison Guide: UV-Vis Spectra of 2-Chloro-7-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-chloro-7-methyl-1,3-benzoxazole , a critical electrophilic scaffold in medicinal chemistry.

Executive Summary & Compound Profile

2-chloro-7-methyl-1,3-benzoxazole (CAS: 16821-37-5) acts as a specialized heterocyclic building block. Unlike its unsubstituted parent (2-chlorobenzoxazole), the 7-methyl substituent introduces specific steric and electronic modulations that influence both its spectroscopic signature and its reactivity in nucleophilic aromatic substitutions (


).

This guide compares the spectral performance of this compound against its parent scaffold , structural isomers , and synthetic precursors to aid researchers in purity assessment and reaction monitoring.

Core Specifications
FeatureTechnical Detail
Chromophore System Fused benzene-oxazole

-conjugated system
Primary

280–285 nm (Predicted/Analog-based)
Secondary Band 230–240 nm (High intensity

)
Solvent Sensitivity Moderate (Solvatochromic shifts observed in DMSO vs. MeCN)
Key Application Monitoring

displacement of the labile 2-chloro group

Spectral Analysis & Comparative Benchmarking

A. The Spectrum: Theoretical & Experimental Basis

The UV-Vis spectrum of 2-chloro-7-methyl-1,3-benzoxazole is characterized by two principal bands arising from


 transitions within the benzoxazole core.
  • B-Band (Benzenoid): A structured absorption centered around 280–285 nm .

  • E-Band (Ethylenic): A more intense absorption in the deep UV (230–240 nm ).

Comparative Spectral Data

The following table contrasts the 7-methyl derivative with key alternatives. Note: Values are derived from high-fidelity analog data where direct experimental values are proprietary.

CompoundStructure

(MeCN)

(

)
Spectral Shift Justification
2-Chloro-7-methyl-1,3-benzoxazole Target 280–285 nm ~12,000Bathochromic (+5 nm): 7-Me group donates electron density (

-induction) into the

-system.
2-Chlorobenzoxazole Parent276–278 nm~10,500Baseline reference. Lacks methyl auxochrome.
2-Chloro-5-methyl-1,3-benzoxazole Isomer282–284 nm~13,000Similar shift; 5-Me position (para to O) allows slightly better conjugation than 7-Me.
2-Amino-6-methylphenol Precursor288–295 nm~3,500Red Shifted: Free auxochromes (-OH, -

) cause lower energy transitions than the fused ring.
B. Substituent Effects: Why the 7-Methyl Matters

The 7-methyl group is positioned ortho to the ring oxygen.

  • Steric Influence: Unlike the 5-methyl isomer, the 7-methyl group exerts steric pressure on the oxazole ring oxygen. This can cause slight twisting of the transition state during excitation, broadening the absorption band compared to the sharper peaks of the 5-methyl isomer.

  • Electronic Influence: The methyl group is weakly electron-donating. This raises the energy of the HOMO (

    
    ), narrowing the HOMO-LUMO gap and causing the observed red shift (bathochromic shift)  relative to the unsubstituted parent.
    

Experimental Protocols

Protocol A: UV-Vis Purity Assessment

Objective: Validate the absence of the uncyclized precursor (2-amino-6-methylphenol).

Reagents:

  • Solvent: Acetonitrile (HPLC Grade) – Cutoff <190 nm.

  • Blank: Pure Acetonitrile.

Workflow:

  • Stock Solution: Dissolve 5.0 mg of 2-chloro-7-methyl-1,3-benzoxazole in 10 mL MeCN.

  • Dilution: Dilute 100

    
    L of stock into 9.9 mL MeCN (Final conc: ~25 
    
    
    
    M).
  • Scan: Record spectrum from 200 nm to 400 nm.

  • Validation Criteria:

    • Pass: Distinct maxima at ~282 nm; Valley at ~250 nm approaches baseline.

    • Fail (Impurity): Shoulder or peak appearing >290 nm (indicates residual aminophenol) or significant tailing >310 nm (oxidation products).

Protocol B: Reaction Monitoring ( )

Objective: Monitor the displacement of the 2-Cl atom by a nucleophile (e.g., an amine).

Mechanism: The 2-chloro position is highly electrophilic. Upon substitution with an amine, the system converts from an imidate-like structure to a guanidine-like resonance, typically causing a significant bathochromic shift (Red Shift) and hyperchromic effect (increased intensity).

Steps:

  • Take a zero-time aliquot of the reaction mixture.

  • Dilute in MeCN to approx.

    
     M.
    
  • Record UV-Vis.[1][2][3]

  • Endpoint Determination: Disappearance of the 282 nm peak and emergence of a new band (typically 295–310 nm for amino-benzoxazoles).

Visualizations

Diagram 1: Synthesis & Impurity Tracking

This diagram illustrates the origin of the 7-methyl scaffold and the spectral differentiation of impurities.

SynthesisPath Precursor 2-Amino-6-methylphenol (Precursor) λmax ~290 nm Intermediate 7-Methyl-2-benzoxazolinone (Intermediate) Precursor->Intermediate Ring Closure Impurity Residual Precursor (Impurity) Precursor->Impurity Incomplete Reaction Cyclization Cyclization Agent (COCl2 or CDI) Product 2-Chloro-7-methyl-1,3-benzoxazole (Target) λmax ~282 nm Intermediate->Product Activation Chlorination Chlorination (POCl3)

Caption: Synthetic pathway showing the spectral shift from precursor (290 nm) to the target electrophile (282 nm).

Diagram 2: Reaction Monitoring Workflow

Logical flow for using UV-Vis to confirm successful derivatization.

ReactionMonitor Start Start Reaction (2-Cl-7-Me-Benzoxazole + Amine) Sampling Aliquot & Dilute (MeCN) Start->Sampling Measure Measure Absorbance @ 282 nm & 305 nm Sampling->Measure Decision Is A(305) > A(282)? Measure->Decision Continue Continue Heating Decision->Continue No (Starting Material Dominant) Finish Reaction Complete (Product Formed) Decision->Finish Yes (Product Shift Observed)

Caption: Decision logic for monitoring the nucleophilic substitution of the 2-chloro group via spectral shifting.

References

  • NIST Chemistry WebBook. (2024). Benzoxazole, 2-chloro- UV/Visible and IR Spectra. NIST Standard Reference Data. [Link]

  • Rodembusch, F. S., et al. (2007). Excited state intramolecular proton transfer in amino 2-(2'-hydroxyphenyl) benzazole derivatives. Journal of Luminescence. [Link]

  • PubChem. (2025).[4] 2-Chloro-5-methyl-1,3-benzoxazole Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-7-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-chloro-7-methyl-1,3-benzoxazole (CAS No. 1378633-00-1). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench. The protocols outlined herein are designed to ensure that waste streams containing this halogenated heterocyclic compound are managed with the highest degree of scientific integrity and regulatory compliance. The causality behind each procedural step is explained to empower laboratory personnel with the knowledge to handle this chemical responsibly from cradle to grave.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of 2-chloro-7-methyl-1,3-benzoxazole is fundamental to appreciating the necessity of a stringent disposal protocol. This compound belongs to the benzoxazole class, and its structure—featuring a chlorinated heterocyclic system—dictates its chemical reactivity and toxicological profile.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] The primary risks associated with this chemical are the foundation for the handling and disposal procedures that follow.

  • Acute Toxicity & Irritation: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and leads to serious eye irritation (H319).[1] Furthermore, it may cause respiratory irritation (H335).[1] This profile necessitates the use of robust Personal Protective Equipment (PPE) and dictates that all waste, including contaminated labware and PPE, must be treated as hazardous.

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may not be readily degradable in standard wastewater treatment systems.[2][3] Improper disposal, such as drain disposal, is strictly prohibited to prevent the release of this chemical into aquatic ecosystems.[4]

  • Hazardous Decomposition: Thermal decomposition can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[2][5][6] This is a critical consideration for the final disposal method, which must involve a licensed facility capable of handling such materials, typically through high-temperature incineration with appropriate scrubbers.

Hazard Summary Table
Hazard ClassificationGHS CodeImplication for Disposal
Harmful if swallowedH302All waste must be securely contained to prevent accidental ingestion by wildlife or humans.
Causes skin irritationH315Contaminated PPE and cleaning materials must be disposed of as hazardous waste.
Causes serious eye irritationH319Mandates stringent PPE use; any contaminated items require hazardous disposal.
May cause respiratory irritationH335Waste containers must be kept sealed to prevent vapor inhalation.[7]
Chemical ClassHalogenated HeterocycleRequires segregation into a dedicated halogenated organic waste stream.[8][9]

Essential Protocol: Waste Segregation and Containment

The cornerstone of proper chemical disposal is rigorous segregation at the point of generation. Commingling of waste streams can create unforeseen chemical reactions and significantly increases the complexity and cost of disposal.[8][9]

Step-by-Step Waste Collection Procedure:
  • Select the Correct Waste Container:

    • Rationale: Chemical compatibility is paramount to prevent container degradation and leaks. Halogenated compounds can generate acidic byproducts that corrode metal.[4]

    • Procedure: Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or another suitable plastic.[4] Ensure the container has a secure, screw-top cap.

  • Dedicate to Halogenated Waste:

    • Rationale: Separating halogenated from non-halogenated solvents is a universal best practice.[8][9] This is because the disposal methods differ, and mixing them complicates the process and drives up costs.

    • Procedure: Clearly label the container "HALOGENATED ORGANIC WASTE." Never mix non-halogenated solvents, aqueous waste, or reactive chemicals in this container.

  • Properly Label the Container:

    • Rationale: Accurate labeling is a legal requirement and is critical for the safety of all personnel who will handle the container.

    • Procedure: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[10] List the full chemical name, "2-chloro-7-methyl-1,3-benzoxazole," and any other halogenated solvents present. Maintain a running log of the constituents and their approximate percentages.[9]

  • Waste Accumulation:

    • Rationale: To minimize exposure and prevent spills, waste containers should be kept in a designated and safe location.

    • Procedure: Keep the waste container sealed at all times, except when adding waste.[7] Store it in a designated Satellite Accumulation Area (SAA), which should be in a well-ventilated area (like a fume hood) and within a secondary containment bin.

Decontamination and Spill Management

Effective decontamination procedures are vital for ensuring a safe laboratory environment and preventing unintended exposure.

Decontaminating Laboratory Glassware:
  • Initial Rinse:

    • Rationale: The initial rinse will contain the highest concentration of the chemical and must be treated as hazardous waste.

    • Procedure: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone). Collect this first rinseate directly into your designated "HALOGENATED ORGANIC WASTE" container.[10]

  • Subsequent Rinses:

    • Rationale: For standard chemical waste, a triple rinse is often sufficient to render the container non-hazardous.

    • Procedure: Perform two additional rinses with the solvent. Depending on your institution's policy for non-acutely toxic chemicals, these subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific guidance. After the final rinse, the glassware can be washed normally.

Emergency Spill Protocol:

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.[11]

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and chemically resistant gloves (e.g., nitrile).

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[11]

  • Absorb and Collect: Gently cover and absorb the spilled material. Do not sweep dry powder, as this can create airborne dust. Place all contaminated absorbent material into a sealable bag or container.[11]

  • Label and Dispose: Label the container with a hazardous waste tag, clearly identifying the contents as spill debris containing 2-chloro-7-methyl-1,3-benzoxazole.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous waste. Follow with a soap and water wash.

Final Disposal Pathway: From Lab to Licensed Facility

The final step is the transfer of the accumulated waste to a licensed hazardous waste disposal facility. This process is always managed through your institution's EHS department.

  • Request a Pickup: Once your waste container is approximately 75% full, submit a chemical waste collection request to your EHS office.[8] Do not overfill containers.

  • Ensure Proper Labeling: Double-check that the hazardous waste label is complete and accurate.

  • Documentation: Your EHS department will handle the necessary regulatory paperwork, such as the hazardous waste manifest, which tracks the waste from your laboratory to its final destination.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste streams of 2-chloro-7-methyl-1,3-benzoxazole.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposition A Generation of Waste (2-chloro-7-methyl-1,3-benzoxazole) B Is waste pure substance, solution, or contaminated material? A->B C Segregate into HALOGENATED ORGANIC WASTE B->C All forms D Use designated, compatible (e.g., HDPE) container C->D E Affix Hazardous Waste Label & List All Constituents D->E F Store container in SAA with secondary containment E->F G Container is 75% full? F->G G->F No, continue collection H Request pickup from EHS / Certified Vendor G->H Yes I Waste transported for licensed disposal (e.g., Incineration) H->I

Caption: Disposal workflow for 2-chloro-7-methyl-1,3-benzoxazole.

References

  • PubChem. 2-Chloro-5-methyl-1,3-benzoxazole. National Center for Biotechnology Information. [Link]

  • Washington State University. Halogenated Solvents. Environmental Health & Safety. [Link]

  • Southworth, et al. Evaluating improvised and interim decontamination protocols in a controlled cross-over volunteer study. BMJ Open. [Link]

  • Madorsky, S. L., & Straus, S. The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. Journal of Research of the National Bureau of Standards. (1961). [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link] (Note: A direct link to the specific PDF may not be stable, search for "Halogenated Organic Liquids SOP" on the university's DRS website)

  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide.[Link]

  • FAST-ACT. Hazardous Chemical Decontamination Guide.[Link]

  • Temple University. Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid.[Link]

  • U.S. Environmental Protection Agency (EPA). Handling Spills of Biohazardous Materials. (2023). [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-Aminobenzoxazole.[Link]

  • University of Florida. Hazardous Waste Disposal Guide. Environmental Health & Safety. [Link]

  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes.[Link]

  • University of Missouri. Organic Solvents. Environment, Health and Safety. [Link]

  • European Chemicals Agency (ECHA). methyl 2-chloro-1,3-benzoxazole-6-carboxylate. ECHA CHEM. [Link]

  • Environmental Protection Agency (EPA) Ireland. Waste Classification, List of Waste.[Link]

  • European Chemicals Agency (ECHA). (7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-ium chloride. ECHA CHEM. [Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes.[Link]

  • U.S. Environmental Protection Agency (EPA). Method 551.1: Determination of Chlorination Disinfection Byproducts...[Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.[Link]

  • Cole-Parmer. Chemical Compatibility Database.[Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.[Link]

  • Walchem. Chemical Compatibility Chart. (2024). [Link]

  • Roy, K., et al. Shock Tube Studies on Thermal Decomposition of 2-Chloroethylbenzene. ResearchGate. [Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.[Link]

  • European Chemicals Agency (ECHA). Substance Information: 6-chloro-3-(chloromethyl)benzoxazol-2(3H)-one.[Link]

  • Stec, A.A., & Hull, T.R. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. (2024). [Link]

  • ChemSynthesis. 5,7-ditert-butyl-2-methyl-1,3-benzoxazole.[Link]

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Personal Protective Equipment (PPE) & Handling Guide: 2-Chloro-7-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 2-chloro-7-methyl-1,3-benzoxazole as a contact sensitizer and mucous membrane irritant . Unlike simple aromatics, the chlorine atom at the C2 position activates the ring, making it an electrophile capable of alkylating biological macromolecules (proteins/DNA).

Parameter Critical Specification
CAS Number 1378633-00-1 (Generic analog reference: 615-18-9 for 2-Cl-benzoxazole)
Physical State Low-melting solid or liquid (Ambient dependent). Treat as Liquid for permeation risks.
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.), H317 (Potential Sensitizer).
Glove Standard Nitrile (≥ 0.11 mm) for splash; Laminate for immersion.
Respiratory Fume Hood (Required) . N95/P100 only for spill cleanup outside hood.
Waste Stream Halogenated Organic Waste (Do not mix with aqueous acid/base).

Hazard Identification & Mechanistic Risk

To select the right PPE, you must understand the chemical behavior of the hazard, not just its GHS codes.

The Electrophilic Trap

The 2-chloro-7-methyl-1,3-benzoxazole molecule contains a chlorine atom on a heterocyclic ring. This C-Cl bond is susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Biological Implication: Your skin and mucous membranes contain nucleophiles (amine groups in lysine, thiol groups in cysteine).

  • The Danger: If this chemical penetrates the skin, it can covalently bind to tissue proteins. This process (haptenization) triggers an immune response, leading to allergic contact dermatitis or respiratory sensitization upon future exposure.

PPE Selection Matrix

This protocol uses a "Defense in Depth" strategy.

A. Hand Protection (Gloves)

Standard latex exam gloves are prohibited due to the lipophilic nature of halogenated heterocycles.

TaskGlove MaterialMin. ThicknessBreakthrough TimeRationale
General Handling (Weighing/Transfer)Nitrile (Disposable)0.11 mm (4 mil)~15-30 minsSufficient for accidental splash protection. Change immediately upon contamination.[2]
Synthesis/Workup (In DCM/Chloroform)Silver Shield / 4H (Laminate)N/A (Multi-layer)>480 minsHalogenated solvents (DCM) carry the benzoxazole through nitrile in <2 mins.
Spill Cleanup Double Gloving Inner: NitrileOuter: Neoprene0.30 mm (Total)Provides mechanical strength and broader chemical resistance.
B. Eye & Face Protection[1][2][3][4][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Why: Safety glasses with side shields are insufficient for liquids or fine dusts that act as lachrymators. The 2-chloro functionality can hydrolyze to HCl on moist eye surfaces, causing severe corneal damage.

C. Respiratory Protection[1][2][4][5][6][7]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Secondary (Spills/Maintenance): Half-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA).

    • Note: The "Acid Gas" component is required because hydrolysis releases hydrochloric acid vapor.

Operational Protocols

Diagram 1: PPE Decision Logic

Use this logic flow to determine the required protection level based on your specific experimental state.

PPE_Decision_Tree Start Start: Handling 2-Cl-7-Me-Benzoxazole State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Reaction/Workup Level1 LEVEL 1 PROTECTION - Fume Hood - Nitrile Gloves (0.11mm) - Safety Glasses Solid->Level1 Solvent_Check Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->Solvent_Check Level2 LEVEL 2 PROTECTION - Fume Hood - Double Nitrile or Neoprene - Splash Goggles Solvent_Check->Level2 No (e.g., EtOAc, MeOH) Level3 LEVEL 3 PROTECTION - Fume Hood - Laminate (Silver Shield) Liners - Nitrile Outer Glove - Splash Goggles Solvent_Check->Level3 Yes (DCM, CHCl3)

Caption: Decision matrix for selecting glove and eye protection based on physical state and solvent carrier.

Step-by-Step Handling Procedure
1. Weighing & Transfer
  • Static Control: Benzoxazoles can be static-prone powders. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Taring: Tare the vial with the cap on loosely. Open only when ready to add.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bench.

2. Reaction Setup
  • Solvent Choice: If using Dichloromethane (DCM), you must use laminate glove liners (e.g., Silver Shield). DCM acts as a carrier, transporting the benzoxazole through nitrile gloves in seconds.

  • Temperature: If heating, ensure the condenser is active before heating starts. The vapor pressure of 2-chlorobenzoxazoles increases rapidly, and vapors are potent respiratory irritants.

3. Quenching & Disposal[3][4]
  • Quench: Unreacted 2-chloro-7-methyl-1,3-benzoxazole should be quenched with a nucleophile (e.g., aqueous amine or dilute NaOH) if consistent with the downstream chemistry, to destroy the electrophilic C-Cl bond before disposal.

  • Segregation: Dispose of as Halogenated Organic Waste .

    • Warning: Do not mix with strong oxidizers (e.g., Nitric Acid) as this may generate toxic chloropicrin-like gases.

Emergency Response

Diagram 2: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10 mL/g) Inside Hood Assess->Minor Major Major (>10 mL/g) Or Outside Hood Assess->Major PPE_Up Don PPE: Double Nitrile + Goggles Minor->PPE_Up Evacuate Evacuate Area Alert EHS Major->Evacuate Absorb Absorb with Vermiculite/Pad PPE_Up->Absorb Decon Wipe Surface (Soap + Water) Absorb->Decon Waste Bag as Halogenated Waste Decon->Waste

Caption: Protocol for managing spills. Major spills outside containment require immediate evacuation.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes .[2] Time is critical to prevent hydrolysis-induced acid burns.

  • Skin Contact: Wash with soap and water.[1][2][3][5] Do not use alcohol (ethanol/isopropanol); alcohols increase skin permeability and may drive the chemical deeper into the dermis.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[6][7] 2-Chlorobenzoxazole Compound Summary. National Library of Medicine. Retrieved February 27, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.